Product packaging for JNJ 2408068(Cat. No.:CAS No. 317846-22-3)

JNJ 2408068

Cat. No.: B1673003
CAS No.: 317846-22-3
M. Wt: 394.5 g/mol
InChI Key: RDQSNNMSDOHAPG-UHFFFAOYSA-N
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Description

JNJ-2408068, also known as HE066500 and R170591, is an inhibitor of respiratory syncytial virus (RSV). JNJ-2408068 exhibited potent antiviral activity with 50% effective concentrations (EC50s) of 2.1 nM. A similar inhibitory effect was observed in a RSV-mediated cell fusion assay (EC50= 0.9 nM). JNJ-2408068 interferes with RSV fusion through a mechanism involving a similar interaction with the F protein.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N6O B1673003 JNJ 2408068 CAS No. 317846-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSNNMSDOHAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185654
Record name JNJ-2408068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317846-22-3
Record name JNJ-2408068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-2408068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-2408068
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The c-Met Signaling Pathway and JNJ-38877605

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of JNJ-38877605

Disclaimer: The compound "JNJ 2408068" specified in the topic does not correspond to a publicly documented pharmaceutical agent. This guide focuses on JNJ-38877605 , a well-characterized, potent, and selective c-Met inhibitor developed by Johnson & Johnson, which aligns with the likely interest in a Janssen (JNJ) compound with a numerical designation. It is important to note that the clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity.[1][2]

The c-Met receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor receptor (HGFR), is a crucial protein involved in cell proliferation, survival, motility, and invasion.[3][4] Its only known ligand is the hepatocyte growth factor (HGF).[4] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the progression and metastasis of numerous human cancers, making it a significant therapeutic target.[5][6]

JNJ-38877605 is an orally bioavailable, small-molecule, ATP-competitive inhibitor designed to selectively target the c-Met kinase.[7][8] Preclinical studies demonstrated its potent inhibition of c-Met phosphorylation and significant anti-tumor activity in various cancer models.[7][9] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of the c-Met tyrosine kinase.[7][9] The activation of c-Met by its ligand, HGF, induces receptor dimerization and autophosphorylation of tyrosine residues within its catalytic domain. This phosphorylation event creates docking sites for various downstream signaling and adaptor proteins. JNJ-38877605 exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[10] This direct competition with ATP prevents the transfer of a phosphate group, thereby potently inhibiting both HGF-stimulated and constitutively activated c-Met autophosphorylation.[9] The blockade of this initial activation step effectively shuts down all downstream signaling cascades that contribute to the "invasive growth program" in cancer cells.[5]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet_inactive c-Met Receptor (Inactive) HGF->cMet_inactive Binds cMet_active Phosphorylated c-Met (Active) cMet_inactive->cMet_active Dimerization & Autophosphorylation PI3K_AKT PI3K / AKT Pathway cMet_active->PI3K_AKT Activates RAS_MAPK RAS / MAPK Pathway cMet_active->RAS_MAPK Activates STAT STAT Pathway cMet_active->STAT Activates JNJ JNJ-38877605 JNJ->cMet_inactive Blocks ATP Binding ATP ATP ATP->cMet_active Phosphate Source Outcomes Cell Proliferation, Survival, Invasion, Angiogenesis PI3K_AKT->Outcomes RAS_MAPK->Outcomes STAT->Outcomes

Caption: HGF/c-Met signaling pathway and inhibition by JNJ-38877605.

Quantitative Data: Potency, Selectivity, and In Vivo Efficacy

JNJ-38877605 demonstrated high potency against c-Met and remarkable selectivity across a wide range of other kinases. This specificity is crucial for minimizing off-target effects.

Table 1: Biochemical Potency and Selectivity of JNJ-38877605
ParameterValueSource
IC₅₀ for c-Met Kinase 4 nM[7][9]
Selectivity >600-fold vs. 200 other kinases[7][9]
Selectivity >833-fold vs. 246 other kinases[2][10]
Next Most Potently Inhibited Kinase Fms (c-FMS)[2][10]

In preclinical cancer models, oral administration of JNJ-38877605 led to significant anti-tumor effects and modulation of downstream biomarkers.

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Activity of JNJ-38877605
ModelDosageDurationKey ResultsSource
GTL16 Gastric Carcinoma Xenograft 40 mg/kg/day (p.o.)72 hoursPlasma IL-8: ↓ from 0.150 to 0.050 ng/mLPlasma GROα: ↓ from 0.080 to 0.030 ng/mLPlasma uPAR: ↓ by >50%[7][9]
Tumor Xenograft (unspecified) 50 mg/kg/day (p.o.)13 daysCounteracted radiation-induced invasiveness; promoted apoptosis.[7]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize c-Met inhibitors like JNJ-38877605.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an orally administered compound in a mouse model.

  • Cell Culture: Human cancer cells with c-Met amplification (e.g., GTL16 or Hs746T) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[9][11]

  • Animal Model: 6-week-old immunodeficient mice (e.g., nu/nu female) are used.[9] All procedures must be approved by an Institutional Animal Care and Use Committee.[11]

  • Tumor Implantation: 5 x 10⁶ cells are resuspended in 100 µL of a suitable medium (e.g., PBS or Matrigel mix) and inoculated subcutaneously into the flank of each mouse.[9][11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 200 mm³). Mice are then randomized into vehicle control and treatment groups.[11]

  • Compound Administration: JNJ-38877605, formulated in a suitable vehicle, is administered daily via oral gavage (p.o.) at the specified dose (e.g., 40 mg/kg).[7][9][11]

  • Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end of the study, plasma samples may be collected for biomarker analysis, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).[7][9]

Western Blot for c-Met Phosphorylation

This method is used to assess the direct inhibitory effect of the compound on c-Met activation in cells.

  • Cell Treatment: Cancer cells (e.g., EBC1, GTL16) are seeded and grown to ~80% confluency. Cells are then treated with various concentrations of JNJ-38877605 (e.g., 500 nM) or vehicle for a specified time (e.g., 3 hours).[9][11] Where applicable, cells are stimulated with HGF to induce c-Met phosphorylation.

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met. Antibodies against downstream targets (p-AKT, p-ERK) and a loading control (e.g., β-actin or GAPDH) are also used.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-Met to total Met is quantified.

G cluster_biochem Biochemical & Cellular Assays cluster_invivo In Vivo Evaluation cluster_tox Safety & Toxicology A1 HTRF Kinase Assay (Determine IC₅₀) A3 Cell-Based Phosphorylation Assay (Western Blot) A1->A3 A2 Kinase Panel Screen (Determine Selectivity) A2->A3 A4 Cell Viability Assay (MTT / CellTiter-Glo) A3->A4 B1 Pharmacokinetics (PK) (Determine Exposure) A4->B1 B2 Xenograft Efficacy Study (Anti-Tumor Activity) B1->B2 B3 Pharmacodynamic (PD) Biomarker Analysis B2->B3 C1 Preclinical Toxicology (Rat, Dog, Rabbit) B2->C1 C2 Metabolite Identification C1->C2

Caption: Preclinical workflow for characterizing a novel c-Met inhibitor.

Metabolism and Clinical Limitations

A critical aspect of the JNJ-38877605 technical profile is its metabolism, which ultimately led to the cessation of its clinical development. A Phase 1 clinical trial revealed mild but recurrent renal toxicity in patients, an effect not predicted by preclinical studies in rats and dogs.[1][2]

Subsequent investigations found that this toxicity was species-specific, occurring in humans and rabbits but not in other common preclinical models.[1] The underlying cause was the metabolism of JNJ-38877605 by the enzyme aldehyde oxidase (AO) .[1][10] This metabolic process generated several insoluble metabolites (M1/3, M5/6) that precipitated in the kidneys, forming crystals that led to degenerative and inflammatory changes.[1][2] This discovery highlighted the importance of selecting appropriate animal models for toxicology studies, especially for compounds containing chemical structures susceptible to AO metabolism.[2]

G JNJ JNJ-38877605 (Parent Compound) AO Aldehyde Oxidase (AO) (Primarily in Liver) JNJ->AO Metabolized by Metabolites Insoluble Metabolites (e.g., M1/3, M5/6) AO->Metabolites Generates Kidney Kidney Tubules Metabolites->Kidney Accumulate in Toxicity Crystal Formation & Renal Toxicity Kidney->Toxicity

Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.

Conclusion

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream pro-oncogenic signaling pathways and significant anti-tumor activity in preclinical models. While its clinical development was halted due to an unforeseen species-specific renal toxicity mediated by aldehyde oxidase, the study of JNJ-38877605 provides a valuable and in-depth case study on the pharmacology of c-Met inhibition and the critical importance of comprehensive metabolic profiling in drug development.

References

JNJ-2408068: A Deep Dive into its Binding and Inhibition of the RSV F Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site, mechanism of action, and experimental characterization of JNJ-2408068, a potent small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein. The information presented is collated from key studies to support further research and development in the field of RSV therapeutics.

Core Mechanism and Binding Site

JNJ-2408068 is a respiratory syncytial virus (RSV) fusion inhibitor.[1][2][3] Its primary mechanism of action is to bind to the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[1][2][3][4][5] This binding event stabilizes the F protein in its metastable prefusion conformation.[6][7] By doing so, JNJ-2408068 prevents the extensive conformational changes required for membrane fusion, thus inhibiting viral entry into the host cell.[3][6]

The binding site of JNJ-2408068 is a three-fold symmetric, hydrophobic pocket located within the central cavity of the prefusion F protein.[1][2][3][4][5][7] This pocket is formed by the interaction of the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][2][4] Molecular modeling and structural studies have revealed key interactions between JNJ-2408068 and specific amino acid residues within this cavity. Notably, a π-π stacking interaction occurs with the aromatic side chains of Phenylalanine 140 (Phe140) and Phenylalanine 488 (Phe488).[6] Additionally, the positively charged piperidine nitrogen of JNJ-2408068 interacts with the negatively charged Aspartic acid 486 (Asp486).[6]

Quantitative Efficacy and Binding Data

The following tables summarize the key quantitative data for JNJ-2408068 from in vitro studies.

Table 1: Antiviral and Fusion Inhibition Activity

Assay TypeMetricValue (nM)
Antiviral ActivityEC502.1[1][2][4]
RSV-mediated Cell FusionEC500.9[1][2][4]

Table 2: Competitive Binding Data

CompetitorMetricValue (nM)
[3H]VP-14637IC502.9[1][2][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used in the characterization of JNJ-2408068.

RSV-Mediated Cell Fusion Assay

This assay is designed to quantify the ability of a compound to inhibit the fusion of RSV-infected cells with uninfected cells, a process mediated by the F protein.

  • Cell Culture: HEp-2 cells are typically used and maintained in appropriate culture media.

  • Infection: A subset of HEp-2 cells is infected with RSV.

  • Co-culture: The infected cells are then co-cultured with uninfected cells in the presence of varying concentrations of the test compound (e.g., JNJ-2408068).

  • Syncytia Formation: The F protein expressed on the surface of infected cells will induce fusion with neighboring uninfected cells, leading to the formation of multinucleated giant cells known as syncytia.

  • Quantification: After a set incubation period, the cells are fixed and stained. The degree of cell fusion (syncytia formation) is quantified, often by microscopy.

  • Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (EC50) is determined.[1][2][4]

Selection of Drug-Resistant Viruses

This protocol is used to identify viral mutations that confer resistance to a specific antiviral compound, which in turn helps to pinpoint the drug's binding site and mechanism of action.

  • Viral Passage: RSV is serially passaged in a suitable cell line (e.g., HEp-2 cells) in the presence of sub-optimal, but increasing, concentrations of the inhibitor (JNJ-2408068).[1]

  • Selection Pressure: The presence of the drug creates a selective pressure, favoring the growth of viral variants that are less susceptible to its inhibitory effects.

  • Isolation of Resistant Variants: Viruses that can replicate at higher concentrations of the inhibitor are isolated.

  • Phenotypic Analysis: The drug susceptibility of the selected viral variants is determined using antiviral assays to confirm the degree of resistance.

  • Genotypic Analysis: The F gene of the resistant viruses is sequenced to identify mutations that are not present in the wild-type virus. These mutations are often located in or near the drug's binding site.[1][2][4][5]

Competitive Binding Assay

This assay is used to determine if two compounds bind to the same or overlapping sites on a target protein.

  • Radiolabeled Ligand: A radiolabeled compound known to bind to the target protein (in this case, [3H]VP-14637, which has a similar mechanism to JNJ-2408068) is used.

  • Binding Reaction: RSV-infected cells are incubated with the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (JNJ-2408068).

  • Competition: If the test compound binds to the same site, it will compete with the radiolabeled ligand, reducing the amount of radioactivity bound to the cells.

  • Measurement: The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits the binding of the radiolabeled ligand by 50% (IC50) is calculated.[1][2][4][5]

Visualizing the Molecular Interactions and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

cluster_0 RSV F Protein-Mediated Fusion cluster_1 Inhibition by JNJ-2408068 Prefusion_F Prefusion F Protein Intermediate_F Intermediate F Protein Prefusion_F->Intermediate_F Conformational Change Binding_Site Hydrophobic Pocket (HR1/HR2 Interface) Prefusion_F->Binding_Site Postfusion_F Postfusion F Protein (6HB) Intermediate_F->Postfusion_F HR1/HR2 Interaction Membrane_Fusion Membrane Fusion Postfusion_F->Membrane_Fusion JNJ JNJ-2408068 JNJ->Binding_Site Stabilized_Complex Stabilized Prefusion Complex Binding_Site->Stabilized_Complex Inhibition Fusion Blocked Stabilized_Complex->Inhibition

Caption: Mechanism of RSV F protein fusion and inhibition by JNJ-2408068.

Start Start: Wild-type RSV Passage Serial Passage in Cells with increasing JNJ-2408068 Start->Passage Selection Selection of Resistant Variants Passage->Selection Isolation Isolate Viruses Growing at High Drug Concentration Selection->Isolation Resistant Population Emerges Phenotype Confirm Resistance (Antiviral Assay) Isolation->Phenotype Genotype Sequence F Gene to Identify Mutations Phenotype->Genotype End End: Resistant Mutant Identified Genotype->End

Caption: Workflow for selecting JNJ-2408068-resistant RSV mutants.

Radioligand [3H]VP-14637 (Radiolabeled) Binding Binding to F Protein Radioligand->Binding Target RSV F Protein on Infected Cells Target->Binding Competitor JNJ-2408068 (Unlabeled) Competitor->Binding Competes for Binding Site Measure Measure Bound Radioactivity Binding->Measure Result Determine IC50 of JNJ-2408068 Measure->Result

Caption: Logic of the competitive binding assay for JNJ-2408068.

References

JNJ-2408068: A Technical Overview of a Potent Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068, also known as R170591, is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to JNJ-2408068, intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Properties

JNJ-2408068 is a benzimidazole derivative with the following chemical identity:

  • IUPAC Name: 2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol[]

  • Molecular Formula: C₂₂H₃₀N₆O[]

  • Molecular Weight: 394.52 g/mol

Structure:

Chemical structure of JNJ-2408068

(Image credit: MedChemExpress)

Mechanism of Action: Inhibition of RSV Fusion

JNJ-2408068 exerts its antiviral activity by targeting the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. JNJ-2408068 acts as a fusion inhibitor by binding to a specific pocket within the central cavity of the prefusion conformation of the F protein.[2]

This binding stabilizes the prefusion state of the F protein, preventing the necessary structural rearrangements required for membrane fusion.[2] Molecular modeling and structural studies suggest that JNJ-2408068 interacts with residues in both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[3][4] Specifically, it is proposed to bind within a small hydrophobic cavity in the inner core of the F protein.[3][4]

The interaction involves π-π stacking with aromatic residues and the extension of its positively charged piperidine nitrogen into a negatively charged pocket formed by amino acids such as Asp486 and Glu487.[5] This tethering of two crucial regions of the F protein effectively locks it in an inactive state, thereby inhibiting viral entry.[2]

RSV_Fusion_Inhibition cluster_Virus Respiratory Syncytial Virus (RSV) cluster_Host Host Cell RSV RSV Virion F_protein_pre Prefusion F Glycoprotein ACE2 Host Cell Receptor F_protein_pre->ACE2 Binding No_Fusion Fusion Blocked F_protein_pre->No_Fusion Inhibited Transition HostCell Host Cell Membrane F_protein_post Postfusion F Glycoprotein ACE2->F_protein_post Triggers Conformational Change JNJ2408068 JNJ-2408068 JNJ2408068->F_protein_pre Fusion Membrane Fusion F_protein_post->Fusion mediates Viral_Entry Viral Genome Entry Fusion->Viral_Entry leads to Resistance_Selection_Workflow start Start with Wild-Type RSV passage Serial Passage in HEp-2 cells with increasing [JNJ-2408068] start->passage isolate Isolate Resistant Virus Clones passage->isolate phenotype Phenotypic Analysis: Determine EC₅₀ for JNJ-2408068 and other inhibitors isolate->phenotype genotype Genotypic Analysis: Sequence the F protein gene isolate->genotype end Characterized Resistant Mutant phenotype->end identify Identify Resistance Mutations genotype->identify identify->end

References

JNJ-2408068 (formerly R-170591): A Technical Guide to a Potent Respiratory Syncytial Virus Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-2408068, also known as R-170591, is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV). This document provides a comprehensive technical overview of JNJ-2408068, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, resistance profile, and key experimental methodologies. All quantitative data has been summarized into structured tables for ease of comparison. Detailed experimental protocols for pivotal assays are provided, and mandatory visualizations of signaling pathways and experimental workflows are included as Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. JNJ-2408068 has emerged as a promising antiviral candidate that specifically targets the RSV fusion (F) protein, a critical component for viral entry into host cells. By inhibiting the F protein, JNJ-2408068 effectively blocks the fusion of the viral envelope with the host cell membrane, thereby preventing infection.

Mechanism of Action

JNJ-2408068 exerts its antiviral activity by binding to a hydrophobic cavity within the central core of the RSV F protein. This binding interaction is thought to involve both the HR1 and HR2 domains of the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion.

JNJ-2408068_Mechanism_of_Action cluster_0 Viral Entry cluster_1 F Protein Action cluster_2 Inhibition by JNJ-2408068 RSV RSV Virion HostCell Host Cell RSV->HostCell Attachment F_pre Prefusion F Protein F_post Postfusion F Protein F_pre->F_post Conformational Change Fusion Membrane Fusion F_post->Fusion Mediates JNJ JNJ-2408068 Binding Binding to F Protein Cavity JNJ->Binding Binding->F_pre Stabilization Binding->Fusion Blocks

Figure 1: Mechanism of Action of JNJ-2408068.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-2408068.

Table 1: In Vitro Activity of JNJ-2408068
AssayCell LineVirus StrainEC₅₀ (nM)Reference
Antiviral Activity (CPE Reduction)HEp-2RSV (unspecified)2.1[1]
RSV-mediated Cell FusionNot specifiedRSV (unspecified)0.9[1]
Compound Binding (IC₅₀)RSV-infected cellsNot applicable2.9[1]
Table 2: In Vivo Efficacy of JNJ-2408068 in Cotton Rats
ParameterValueReference
Minimum Protective Dose~0.39 mg/kg[2]
Table 3: JNJ-2408068 Resistance Profile
Mutation in F ProteinFold ResistanceReference
K399I>1000[1]
T400A>1000[1]
D486N>1000[1]
E487D>1000[1]
F488Y>1000[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Activity (Cytopathic Effect Reduction Assay)

This assay determines the concentration of JNJ-2408068 required to inhibit the virus-induced cytopathic effect (CPE) in cell culture.

Antiviral_Assay_Workflow start Start seed_cells 1. Seed HEp-2 cells in 96-well plates start->seed_cells add_compound 2. Add serial dilutions of JNJ-2408068 seed_cells->add_compound add_virus 3. Infect cells with RSV add_compound->add_virus incubate 4. Incubate until CPE is visible in virus control wells add_virus->incubate stain 5. Fix and stain cells (e.g., with crystal violet) incubate->stain quantify 6. Quantify CPE (e.g., by spectrophotometry) stain->quantify calculate 7. Calculate EC₅₀ quantify->calculate end End calculate->end

Figure 2: Workflow for the Antiviral CPE Reduction Assay.

Protocol:

  • Cell Preparation: Seed HEp-2 cells into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of infection. Culture in appropriate growth medium (e.g., MEM supplemented with 10% FBS).

  • Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and add the prepared compound dilutions. Subsequently, infect the cells with a predetermined titer of RSV. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 4-6 days).

  • Quantification of CPE:

    • Remove the culture medium.

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet in 20% methanol).

    • After washing and drying, solubilize the stain (e.g., with methanol or a detergent-based solution).

    • Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

RSV-Mediated Cell Fusion Assay

This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a process mediated by the F protein.

Protocol:

A common method involves a reporter gene assay:

  • Effector and Target Cell Preparation:

    • Effector Cells: Transfect a suitable cell line (e.g., BHK-21) with a plasmid expressing the T7 RNA polymerase. Subsequently, infect these cells with RSV.

    • Target Cells: Transfect a separate population of the same cell line with a plasmid containing a luciferase reporter gene under the control of a T7 promoter.

  • Co-culture: Overlay the RSV-infected effector cells with the target cells.

  • Compound Treatment: Add serial dilutions of JNJ-2408068 to the co-culture.

  • Incubation: Incubate the cells for a period that allows for cell-cell fusion and subsequent luciferase expression in the absence of the inhibitor (typically 6-8 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Calculate the percentage of fusion inhibition for each compound concentration. Determine the EC₅₀ value as described for the antiviral activity assay.

Selection and Characterization of Drug-Resistant Viruses

This procedure is used to identify viral mutations that confer resistance to JNJ-2408068.

Resistance_Selection_Workflow start Start passage_low 1. Passage RSV in HEp-2 cells with low concentrations of JNJ-2408068 start->passage_low increase_conc 2. Gradually increase the concentration of JNJ-2408068 with each passage passage_low->increase_conc isolate_virus 3. Isolate virus from cultures showing CPE at high drug concentrations increase_conc->isolate_virus sequence_F 4. Sequence the F gene of the resistant virus isolate_virus->sequence_F phenotype 5. Determine the EC₅₀ of JNJ-2408068 against the resistant virus sequence_F->phenotype end End phenotype->end

Figure 3: Workflow for the Selection of Drug-Resistant RSV.

Protocol:

  • Serial Passage: Propagate RSV in HEp-2 cells in the presence of sub-optimal concentrations of JNJ-2408068.

  • Dose Escalation: With each subsequent passage, gradually increase the concentration of JNJ-2408068.

  • Isolation of Resistant Virus: Once viral replication is observed at high concentrations of the inhibitor, isolate the virus from the culture supernatant.

  • Genotypic Analysis: Extract viral RNA and perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the F gene. Sequence the amplified DNA to identify mutations.

  • Phenotypic Analysis: Determine the EC₅₀ of JNJ-2408068 against the isolated resistant virus using the antiviral activity assay described above to quantify the fold-resistance.

In Vivo Efficacy in the Cotton Rat Model

The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral compounds.

Protocol:

  • Animal Housing and Acclimation: House cotton rats (Sigmodon hispidus) in appropriate facilities and allow for an acclimation period.

  • Compound Administration: Administer JNJ-2408068 or a placebo control to the animals. The route of administration can vary (e.g., oral, intraperitoneal, or aerosol). Dosing can be prophylactic (before virus challenge) or therapeutic (after virus challenge).

  • Virus Inoculation: Anesthetize the cotton rats and inoculate them intranasally with a defined plaque-forming unit (PFU) count of RSV.

  • Sample Collection: At a predetermined time point post-infection (e.g., 4-5 days), euthanize the animals and collect relevant tissues, such as lungs and nasal turbinates.

  • Viral Load Quantification:

    • Homogenize the tissue samples.

    • Determine the viral titer in the tissue homogenates using a plaque assay on HEp-2 cells. This involves serially diluting the homogenates, infecting HEp-2 cell monolayers, and counting the number of plaques formed after a suitable incubation period.

  • Data Analysis: Compare the viral titers in the JNJ-2408068-treated groups to the placebo-treated group to determine the reduction in viral replication.

Conclusion

JNJ-2408068 is a highly potent inhibitor of RSV replication, acting through a specific mechanism of F protein inhibition. The data presented in this technical guide highlight its significant in vitro and in vivo activity and provide a foundation for further research and development. The detailed experimental protocols and visualizations are intended to facilitate the work of researchers in the field of antiviral drug discovery. Further investigation into the clinical potential of JNJ-2408068 and similar compounds is warranted in the ongoing effort to combat RSV infections.

References

JNJ-2408068: A Potent and Specific Inhibitor of Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068, also known as R-170591, is a small-molecule inhibitor with highly potent and specific antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] Extensive in vitro and in vivo studies have demonstrated its efficacy in preventing RSV-mediated cell fusion and viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of JNJ-2408068, which is currently understood to be limited to RSV. The document details its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy.

Core Mechanism of Action: Inhibition of RSV Fusion Protein (F)

JNJ-2408068 exerts its antiviral effect by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][3] The F protein facilitates the merger of the viral envelope with the host cell membrane.[1] Molecular modeling and resistance studies suggest that JNJ-2408068 binds to a small hydrophobic cavity within the inner core of the F protein, interacting with both the HR1 and HR2 domains.[1][4] This binding event is believed to disrupt the conformational changes in the F protein that are necessary for membrane fusion, thereby preventing viral entry and subsequent replication.[1][3]

cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by JNJ-2408068 RSV RSV F_protein_pre Prefusion F Protein Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Uninhibited Fusion Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment F_protein_bound F Protein-Inhibitor Complex JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein_pre 2. Binding to F Protein Cavity F_protein_bound->Host_Cell 3. Fusion Blocked

Mechanism of Action of JNJ-2408068

Quantitative Antiviral Activity

The antiviral potency of JNJ-2408068 against RSV has been quantified in various in vitro assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of JNJ-2408068 against Respiratory Syncytial Virus (RSV)

CompoundVirusCell LineAssay TypeEC50 (nM)Reference
JNJ-2408068RSVHep-2Antiviral Assay2.1[1]
VP-14637 (comparator)RSVHep-2Antiviral Assay1.4[1]

Table 2: Inhibition of RSV-Mediated Cell Fusion by JNJ-2408068

CompoundAssay TypeEC50 (nM)Reference
JNJ-2408068RSV-mediated cell fusion0.9[1]
VP-14637 (comparator)RSV-mediated cell fusion5.4[1]

Table 3: Competitive Binding with a Known RSV Fusion Inhibitor

CompoundAssay TypeIC50 (nM)Reference
JNJ-2408068Inhibition of [3H]VP-14637 binding to RSV-infected cells2.9[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of JNJ-2408068.

In Vitro Antiviral Activity Assay

This assay determines the concentration of the compound required to inhibit the cytopathic effect of the virus on host cells.

  • Cell Preparation: Hep-2 cells are seeded into 96-well plates at a density of 1,000 cells per well.[4]

  • Compound Dilution: JNJ-2408068 is serially diluted to create a range of concentrations.

  • Infection: Cells are infected with RSV in the presence of the various concentrations of JNJ-2408068.

  • Incubation: The plates are incubated to allow for viral replication and the development of cytopathic effects.

  • Quantification: The extent of cytopathic effect is measured, and the 50% effective concentration (EC50) is calculated.

start Start step1 Seed Hep-2 cells in 96-well plates start->step1 end End step2 Prepare serial dilutions of JNJ-2408068 step1->step2 step3 Infect cells with RSV in the presence of the compound step2->step3 step4 Incubate for viral replication step3->step4 step5 Assess cytopathic effect step4->step5 step6 Calculate EC50 value step5->step6 step6->end

Workflow for In Vitro Antiviral Activity Assay
RSV-Mediated Cell Fusion Assay

This assay specifically measures the ability of the compound to inhibit the fusion of RSV-infected cells with uninfected cells.

  • Cell Transfection: Two populations of cells are prepared. One is infected with RSV and transfected with a plasmid expressing T7 luciferase (T7-Luc). The other population is transfected with a plasmid expressing T7 polymerase.[5]

  • Co-culture: The two cell populations are mixed in a 1:1 ratio.

  • Compound Addition: JNJ-2408068 is added at various concentrations to the co-culture.

  • Incubation: The cells are incubated for 6 to 7 hours to allow for cell-cell fusion.[5]

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of cell fusion.

  • EC50 Calculation: The 50% effective concentration (EC50) for the inhibition of fusion is determined.

Selection and Characterization of Drug-Resistant Viruses

This protocol is used to identify viral mutations that confer resistance to the antiviral compound, which helps in confirming the drug's target and mechanism.

  • Viral Passage: RSV is passaged in Hep-2 cells in the presence of increasing concentrations of JNJ-2408068.[5] Two concentration ranges were used for selection: a low range of 10 to 100 nM and a high range of 25 to 2,000 nM.[5]

  • Isolation of Resistant Variants: Viruses that can replicate in the presence of the compound are isolated.

  • Susceptibility Testing: The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.

  • Genotypic Analysis: The F genes of the resistant viruses are sequenced to identify mutations.[5] Resistance mutations for JNJ-2408068 have been identified in the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2 of the F protein.[1]

In Vivo Efficacy

In addition to in vitro studies, JNJ-2408068 has demonstrated significant antiviral activity in animal models. In cotton rats, prophylactic or therapeutic administration of JNJ-2408068 via short-duration aerosols provided significant protection from pulmonary RSV infection.[2] The compound was found to be well-tolerated with limited extrapulmonary distribution.[2]

Conclusion

JNJ-2408068 is a highly potent and specific inhibitor of Respiratory Syncytial Virus. Its mechanism of action involves the direct targeting of the RSV F protein to block viral entry into host cells. While its antiviral spectrum appears to be narrow and specific to RSV, its high potency makes it a significant molecule in the context of RSV antiviral research and development. The detailed experimental protocols provided herein offer a basis for further investigation and comparative studies in the field of virology and drug discovery.

References

In Vitro Efficacy of JNJ-2408068 Against Respiratory Syncytial Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of JNJ-2408068, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV). The document details the quantitative antiviral activity, the experimental protocols used for its evaluation, and the molecular mechanism of action.

Quantitative In Vitro Efficacy Data

The in vitro potency of JNJ-2408068 has been evaluated in various assays, demonstrating significant activity against RSV. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of JNJ-2408068 against RSV

CompoundAssay TypeCell LineVirus StrainEC₅₀ (nM)Citation
JNJ-2408068Antiviral (Cytopathic Effect)HEp-2RSV A22.1[1][2][3][4]
JNJ-2408068RSV-mediated Cell FusionBHK-21RSV A20.9[1][2][3]

Table 2: Comparative Antiviral Potency

CompoundAssay TypeCell LineEC₅₀ (nM)Citation
JNJ-2408068 Antiviral (CPE) HEp-2 2.1 [1][2][3][4]
VP-14637Antiviral (CPE)HEp-21.4[1][2][3][4]
RibavirinAntiviral (CPE)HEp-2~33,000[5]
T-118 (HR2 peptide)Antiviral (CPE)HEp-2~1,000-fold less potent than JNJ-2408068[1]

Note on Cytotoxicity: A specific 50% cytotoxic concentration (CC₅₀) for JNJ-2408068 in HEp-2 cells was not explicitly available in the reviewed literature. However, a related RSV fusion inhibitor, GS-5806, demonstrated minimal cytotoxicity with CC₅₀ values of >20 μM in HEp-2 cells.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-RSV activity of JNJ-2408068.

Antiviral Assay (Cytopathic Effect Inhibition)

This assay quantifies the ability of a compound to inhibit the virus-induced destruction of host cells.

  • Cell Line: Human epidermoid carcinoma (HEp-2) cells.

  • Virus: Respiratory Syncytial Virus (RSV) strain A2.

  • Protocol:

    • Cell Seeding: Seed HEp-2 cells into 96-well microtiter plates at a density that forms a confluent monolayer within 24 hours.

    • Compound Preparation: Prepare a serial dilution of JNJ-2408068 in cell culture medium.

    • Infection: Aspirate the growth medium from the HEp-2 cell monolayers and infect the cells with RSV A2 at a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 4-5 days.

    • Treatment: Immediately after infection, add the serially diluted JNJ-2408068 to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

    • Quantification of CPE:

      • Aspirate the medium from the wells.

      • Stain the remaining adherent cells with a 0.1% crystal violet solution for 10-15 minutes.

      • Gently wash the plates with water to remove excess stain and allow them to air dry.

      • Solubilize the stain in each well using methanol or a similar solvent.

      • Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

RSV-Mediated Cell-Cell Fusion Assay

This assay specifically measures the inhibition of the RSV F protein's fusion activity, which is crucial for viral entry and spread.

  • Cell Lines: Baby Hamster Kidney (BHK-21) cells.

  • Principle: This assay utilizes a two-population cell system. One population of "effector" cells is infected with RSV and transfected with a plasmid encoding a reporter gene (e.g., luciferase) under the control of a T7 promoter. The second "target" cell population is transfected with a plasmid expressing T7 RNA polymerase. When the two cell populations are mixed, RSV F protein expressed on the surface of the effector cells mediates fusion with the target cells. This fusion allows the T7 polymerase from the target cells to access the T7 promoter in the fused cells, driving the expression of the luciferase reporter.

  • Protocol:

    • Effector Cell Preparation:

      • Seed BHK-21 cells in a multi-well plate.

      • Infect the cells with RSV A2.

      • Following infection, transfect the cells with a plasmid containing the luciferase gene under a T7 promoter (pT7-Luc).

    • Target Cell Preparation:

      • In a separate plate, seed BHK-21 cells.

      • Transfect these cells with a plasmid that constitutively expresses T7 RNA polymerase.

    • Compound Treatment: Add serial dilutions of JNJ-2408068 to the RSV-infected effector cells.

    • Co-culture: Detach the T7 polymerase-expressing target cells and overlay them onto the effector cell monolayer.

    • Incubation: Co-culture the cells for approximately 6 hours at 37°C to allow for cell fusion and luciferase expression.

    • Luciferase Assay:

      • Lyse the cells using a suitable lysis buffer.

      • Add luciferase substrate to the cell lysates.

      • Measure the luminescence using a luminometer.

    • Data Analysis: The EC₅₀ value is determined by plotting the percentage of fusion inhibition (relative to the no-compound control) against the log of the compound concentration.

Mechanism of Action: Inhibition of RSV F Protein

JNJ-2408068 targets the RSV fusion (F) protein, a critical component of the viral entry machinery. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and host cell membranes. JNJ-2408068 acts by binding to a specific hydrophobic cavity within the prefusion conformation of the F protein, effectively locking it in an inactive state.

JNJ-2408068_Mechanism_of_Action cluster_0 RSV Entry and Fusion Process (No Inhibitor) cluster_1 Inhibition by JNJ-2408068 Prefusion_F Prefusion F Protein (Metastable State) Intermediate_F Intermediate F Protein (Fusion Peptide Inserted) Prefusion_F->Intermediate_F Conformational Change Bound_F Prefusion F Protein Bound by JNJ-2408068 (Stabilized State) Prefusion_F->Bound_F Postfusion_F Postfusion F Protein (Stable State) Intermediate_F->Postfusion_F Hairpin Formation Membrane_Fusion Membrane Fusion & Viral Entry Postfusion_F->Membrane_Fusion JNJ_2408068 JNJ-2408068 JNJ_2408068->Bound_F Binds to Hydrophobic Pocket Inhibition Inhibition of Conformational Change Bound_F->Inhibition

Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.

The diagram above illustrates the conformational changes of the RSV F protein leading to membrane fusion and how JNJ-2408068 intervenes in this process. By stabilizing the prefusion conformation, JNJ-2408068 prevents the necessary structural rearrangements, thereby blocking viral entry into the host cell.[2][3][6]

Experimental Workflow Visualization

The general workflow for evaluating the in vitro efficacy of an anti-RSV compound like JNJ-2408068 is depicted below.

Experimental_Workflow Start Start: Compound Synthesis (JNJ-2408068) Antiviral_Assay Primary Screening: Antiviral Assay (CPE) Start->Antiviral_Assay Fusion_Assay Mechanism of Action Study: Cell-Cell Fusion Assay Antiviral_Assay->Fusion_Assay Potent compounds advance Cytotoxicity_Assay Toxicity Profiling: Cytotoxicity Assay (CC₅₀) Antiviral_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis: EC₅₀ and CC₅₀ Determination Fusion_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Potent and Specific RSV Fusion Inhibitor Data_Analysis->Conclusion

Caption: In Vitro Efficacy Evaluation Workflow for JNJ-2408068.

This workflow outlines the key experimental stages, from initial screening for antiviral activity to detailed mechanistic studies and toxicity assessment, culminating in the characterization of the compound's in vitro profile.

References

Target Validation of JNJ-2408068 in Respiratory Syncytial Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core scientific data and experimental methodologies validating the Respiratory Syncytial Virus (RSV) fusion (F) protein as the definitive target of the potent small molecule inhibitor, JNJ-2408068. The document summarizes key quantitative metrics, outlines detailed experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Executive Summary

JNJ-2408068 is a potent, small-molecule inhibitor of Respiratory Syncytial Virus (RSV) that targets the viral fusion (F) protein.[1][2] Extensive preclinical research has validated the RSV F protein as the primary and specific target of this compound. JNJ-2408068 functions by binding to a hydrophobic cavity within the F protein, stabilizing its pre-fusion conformation and thereby preventing the conformational changes necessary for the virus to fuse with and enter host cells.[2][3] This inhibition of viral entry effectively halts the replication cycle of the virus. This document provides a comprehensive overview of the target validation, including efficacy data and the experimental protocols used to generate this knowledge.

Quantitative Efficacy Data

The antiviral activity of JNJ-2408068 has been quantified through various in vitro assays, demonstrating its high potency against RSV. The following table summarizes the key efficacy metrics.

ParameterValueAssay TypeCell LineNotesReference
EC50 2.1 nMAntiviral ActivityHEp-250% effective concentration in a standard antiviral assay.[1][4]
EC50 0.9 nMRSV-mediated Cell FusionHEp-250% effective concentration in an RSV-induced cell fusion assay.[1][4]
EC50 0.16 nMAntiviral Activity-Reported as extremely potent anti-RSV activity.[2]
IC50 2.9 nMCompetitive Binding AssayRSV-infected HEp-250% inhibitory concentration in displacing [3H]VP-14637.[1][4]
Minimum Protective Dose ~0.39 mg/kgIn vivo EfficacyCotton RatsProphylactic or therapeutic aerosol administration.[5][6]

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

JNJ-2408068 exerts its antiviral effect by directly targeting the RSV F protein, a critical component for viral entry into host cells. The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. JNJ-2408068 binds to a hydrophobic pocket within the F protein, a site formed by residues from both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] This binding event stabilizes the F protein in its pre-fusion state, preventing the transition to the post-fusion conformation and thereby inhibiting viral entry.[3]

Signaling Pathway of RSV Entry and Inhibition by JNJ-2408068

The following diagram illustrates the key steps of RSV F protein-mediated membrane fusion and the point of intervention by JNJ-2408068.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_fusion Fusion Process V_F_pre F Protein (Pre-fusion) H_Receptor Host Cell Receptor V_F_pre->H_Receptor 1. Binding V_F_inter F Protein Intermediate State H_Receptor->V_F_inter 2. Conformational Change Trigger V_F_post F Protein (Post-fusion) 6-Helix Bundle Formation V_F_inter->V_F_post 3. Hairpin Formation Viral Entry Viral Entry V_F_post->Viral Entry 4. Membrane Fusion JNJ JNJ-2408068 JNJ->V_F_pre Inhibition Inhibition

RSV F protein-mediated fusion and inhibition by JNJ-2408068.

Experimental Protocols

The validation of the RSV F protein as the target of JNJ-2408068 involved several key experiments. The detailed methodologies are provided below.

Antiviral Activity Assay (Cytopathic Effect Assay)

Objective: To determine the concentration of JNJ-2408068 required to inhibit RSV-induced cell death (cytopathic effect).

Methodology:

  • HEp-2 cells are seeded in 96-well plates at a density of 1,000 cells per well and incubated overnight.

  • Serial dilutions of JNJ-2408068 are prepared in cell culture medium.

  • The cell culture medium is removed from the plates and replaced with the diluted compound.

  • Cells are then infected with a standardized amount of RSV.

  • The plates are incubated for 5-7 days until the cytopathic effect is complete in the virus control wells (no compound).

  • Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay).

  • The 50% effective concentration (EC50) is calculated by plotting the percentage of cell protection against the log of the compound concentration.

RSV-Mediated Cell Fusion Assay

Objective: To specifically measure the inhibitory effect of JNJ-2408068 on the fusion process mediated by the RSV F protein.

Methodology:

  • Two populations of cells are prepared:

    • Target cells: Transfected with a plasmid expressing a reporter gene (e.g., luciferase) under the control of a T7 promoter. These cells are also infected with RSV.

    • Effector cells: Transfected with a plasmid expressing T7 RNA polymerase.

  • The effector cells are trypsinized and overlaid onto the target cells at a 1:1 ratio.

  • Serial dilutions of JNJ-2408068 are added to the co-culture.

  • The cells are incubated for 6-7 hours to allow for cell-cell fusion.

  • If fusion occurs, the T7 polymerase from the effector cells enters the target cells and drives the expression of the luciferase reporter gene.

  • The cells are lysed, and luciferase activity is measured using a luminometer.

  • The EC50 is determined as the concentration of JNJ-2408068 that inhibits luciferase activity by 50%.[7]

Selection and Characterization of Drug-Resistant Viruses

Objective: To identify the target of JNJ-2408068 by generating and sequencing resistant viral variants.

Methodology:

  • RSV is passaged in HEp-2 cells in the presence of increasing concentrations of JNJ-2408068.[7][8]

  • Control viruses are passaged in parallel without the compound.

  • Viruses that can replicate at higher concentrations of the inhibitor are selected.

  • The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.

  • The F protein gene of the resistant viruses is sequenced to identify mutations.

  • The identified mutations pinpoint the binding site and thus the target of the inhibitor.[1][4]

Resistance_Selection_Workflow Start Wild-type RSV Population Passage Serial Passage in HEp-2 cells with increasing [JNJ-2408068] Start->Passage Selection Selection of Resistant Variants Passage->Selection Confirmation Confirm Resistance Phenotype (EC50 determination) Selection->Confirmation Sequencing Sequence F Protein Gene Selection->Sequencing Result Identification of Mutations in F Protein Sequencing->Result

Workflow for the selection of JNJ-2408068-resistant RSV.

Conclusion

The collective evidence from antiviral and cell fusion assays, competitive binding studies, and the genetic analysis of resistant mutants provides unequivocal validation of the Respiratory Syncytial Virus F protein as the specific target of JNJ-2408068. The compound's potent, low-nanomolar inhibition of RSV replication is achieved by directly interfering with the essential fusion function of the F protein. This in-depth understanding of the target and mechanism of action has been crucial in the development of RSV fusion inhibitors. While JNJ-2408068 itself was not advanced to later-stage clinical trials due to its pharmacokinetic properties, the foundational target validation work paved the way for the development of next-generation RSV fusion inhibitors with improved profiles, such as JNJ-53718678.[2][9][10]

References

Structural Basis of JNJ-2408068 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of Respiratory Syncytial Virus (RSV) by JNJ-2408068. JNJ-2408068 is a potent small-molecule inhibitor that targets the RSV fusion (F) glycoprotein, a critical component for viral entry into host cells. This document outlines the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its mechanism of action.

Mechanism of Action

JNJ-2408068 is an RSV fusion inhibitor that prevents the virus from entering host cells.[1][2] Its primary target is the viral F glycoprotein, which mediates the fusion of the viral envelope with the host cell membrane.[1][3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to drive membrane fusion.[4]

JNJ-2408068 functions by binding to a specific pocket within the central cavity of the prefusion F protein.[4][5] This binding event stabilizes the prefusion conformation, effectively locking the F protein in an inactive state and preventing the necessary structural rearrangements for membrane fusion.[4][6] Molecular modeling and structural studies suggest that JNJ-2408068 interacts simultaneously with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][3]

The binding of JNJ-2408068 involves a combination of hydrophobic and electrostatic interactions.[6] Notably, π-π stacking interactions have been observed between the inhibitor and aromatic residues such as Phe140 and Phe488 of the F protein.[6] Additionally, a positively charged portion of JNJ-2408068 extends into a negatively charged pocket formed by residues like Asp486.[5][6]

Quantitative Inhibitory Data

The potency of JNJ-2408068 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Assay TypeInhibitorEC50 (nM)Reference
Antiviral ActivityJNJ-24080682.1[1][2]
RSV-mediated Cell FusionJNJ-24080680.9[1][2][7]
Assay TypeCompetitorIC50 (nM)Reference
[³H]VP-14637 Binding InhibitionJNJ-24080682.9[1][3]

Structural Binding Site and Resistance Mutations

Crystallographic studies have precisely mapped the binding site of JNJ-2408068 on the RSV F protein.[4][5][8][9] It occupies a three-fold symmetric pocket in the central cavity of the prefusion F trimer.[4][5]

Mutations that confer resistance to JNJ-2408068 have been identified, further confirming its binding site and mechanism of action. These mutations are primarily located in two distinct regions of the F protein: the intervening domain between HR1 and HR2, and HR2 itself.[1][3]

F Protein RegionResistance MutationsReference
Intervening Domain (HR1-HR2)K399I, T400A[1][7]
Heptad Repeat 2 (HR2)D486N, E487D, F488Y[1][7]

The presence of these resistance mutations reduces the binding affinity of JNJ-2408068 to the F protein.[1][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Antiviral Activity Assay

The antiviral activity of JNJ-2408068 is typically determined using a cytopathic effect (CPE) reduction assay or a plaque reduction assay in a suitable cell line, such as HEp-2 cells.

Protocol Outline:

  • Seed HEp-2 cells in 96-well plates.

  • Prepare serial dilutions of JNJ-2408068.

  • Infect the cells with a known titer of RSV.

  • Immediately add the different concentrations of the inhibitor to the infected cells.

  • Incubate the plates for a period sufficient to allow for viral replication and CPE development in the control wells (typically 4-6 days).

  • Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based colorimetric assay (e.g., MTS).

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.[7]

RSV-Mediated Cell Fusion Assay

This assay measures the ability of JNJ-2408068 to inhibit the fusion of cells expressing the RSV F protein with neighboring cells.

Protocol Outline:

  • Co-culture two populations of cells: one expressing the RSV F and G glycoproteins and another susceptible target cell line. Often, a reporter gene system (e.g., luciferase) is used where its activation requires cell-cell fusion.

  • Add serial dilutions of JNJ-2408068 to the co-culture.

  • Incubate for a sufficient time to allow for cell fusion (e.g., 6-24 hours).

  • Measure the reporter gene activity (e.g., luminescence).

  • Calculate the EC50, the concentration of the inhibitor that reduces the fusion signal by 50%.[7]

Compound Binding Assay

A competitive binding assay is used to determine the ability of JNJ-2408068 to displace a radiolabeled ligand that binds to the same site on the F protein.

Protocol Outline:

  • Infect HEp-2 cells with RSV.

  • Incubate the infected cells with a constant concentration of a radiolabeled competitor (e.g., [³H]VP-14637) and varying concentrations of unlabeled JNJ-2408068.[1][3]

  • After an incubation period, wash the cells to remove unbound ligand.

  • Lyse the cells and measure the amount of bound radioactivity using scintillation counting.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of JNJ-2408068 that displaces 50% of the radiolabeled ligand.[1][3]

Selection of Drug-Resistant Viruses

This protocol is used to identify mutations that confer resistance to JNJ-2408068.

Protocol Outline:

  • Culture RSV in the presence of a sub-optimal concentration of JNJ-2408068.

  • Serially passage the virus, gradually increasing the concentration of the inhibitor in the culture medium.[7][10]

  • Isolate viral clones that are able to replicate at higher concentrations of the inhibitor.

  • Sequence the F gene of the resistant viruses to identify mutations.[7][10]

Visualizations

The following diagrams illustrate the key concepts described in this guide.

G JNJ-2408068 Mechanism of Action cluster_0 Viral Entry Pathway cluster_1 F Protein Conformational Change RSV RSV Host_Cell Host_Cell RSV->Host_Cell Attachment Prefusion_F Prefusion_F Postfusion_F Postfusion_F Prefusion_F->Postfusion_F Conformational Change Membrane_Fusion Membrane_Fusion Postfusion_F->Membrane_Fusion Mediates JNJ_2408068 JNJ_2408068 JNJ_2408068->Prefusion_F Binds and Stabilizes JNJ_2408068->Membrane_Fusion Inhibits

Caption: Mechanism of JNJ-2408068 inhibition of RSV fusion.

G Experimental Workflow for Resistance Mutation Identification Start Start RSV_Culture Culture RSV with JNJ-2408068 Start->RSV_Culture Serial_Passage Serial Passage with Increasing [Inhibitor] RSV_Culture->Serial_Passage Isolate_Resistant_Viruses Isolate Resistant Viral Clones Serial_Passage->Isolate_Resistant_Viruses Sequence_F_Gene Sequence F Gene Isolate_Resistant_Viruses->Sequence_F_Gene Identify_Mutations Identify_Mutations Sequence_F_Gene->Identify_Mutations

Caption: Workflow for identifying JNJ-2408068 resistance mutations.

G Logical Relationship of JNJ-2408068 Binding and Inhibition JNJ_2408068 JNJ_2408068 Binding_Pocket Central Cavity (HR1 & HR2) JNJ_2408068->Binding_Pocket Prefusion_F_Protein Prefusion_F_Protein Prefusion_F_Protein->Binding_Pocket Stabilization Stabilization of Prefusion State Binding_Pocket->Stabilization Inhibition Inhibition of Membrane Fusion Stabilization->Inhibition

Caption: Relationship between JNJ-2408068 binding and fusion inhibition.

References

Methodological & Application

Application Notes and Protocols for JNJ-2408068 Cell Fusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-cell fusion assay to evaluate the inhibitory activity of JNJ-2408068, a potent small-molecule inhibitor of Respiratory Syncytial Virus (RSV) fusion. The provided information is intended for researchers, scientists, and professionals involved in drug development and virology.

JNJ-2408068 is an antiviral compound that specifically targets the RSV fusion (F) protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This inhibition effectively blocks viral entry into host cells.[1][2] The cell fusion assay described herein provides a robust and quantifiable method to assess the potency of JNJ-2408068 and other potential RSV fusion inhibitors in a controlled, virus-free system.

Mechanism of Action of JNJ-2408068

JNJ-2408068 and similar small molecules interfere with RSV fusion by binding to a hydrophobic cavity within the inner core of the RSV F protein.[1][3][4] This binding event is thought to stabilize the pre-fusion conformation of the F protein, likely by tethering the fusion peptide to the heptad repeat B (HRB) domain. This prevents the dramatic rearrangement of the F protein, including the formation of the six-helix bundle (6-HB) structure, which is essential for bringing the viral and cellular membranes into close proximity for fusion to occur.[2][5]

The binding site for JNJ-2408068 involves interactions with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein.[1][3] The potency of JNJ-2408068 is enhanced by its long, positively charged appendage that extends into a negatively charged pocket formed by amino acid residues Asp486 and Glu487.[5] Resistance to JNJ-2408068 has been associated with mutations in these and surrounding regions of the F protein.[1]

Quantitative Data Summary

The inhibitory potency of JNJ-2408068 has been quantified in both RSV-mediated cell fusion assays and standard antiviral replication assays. The following table summarizes the reported 50% effective concentrations (EC50).

Assay Type Compound EC50 (nM) Reference
RSV-Mediated Cell Fusion AssayJNJ-24080680.9[1][3][6]
Antiviral Activity (RSV Replication)JNJ-24080682.1[1][3][6]
RSV-Mediated Cell Fusion AssayVP-146375.4[1][3][6]
Antiviral Activity (RSV Replication)VP-146371.4[1][3][6]

Experimental Protocols

This section details a virus-free, cell-cell fusion assay to quantify the inhibitory effect of JNJ-2408068 on RSV F protein-mediated membrane fusion. The protocol is based on the principles of reporter gene activation upon the fusion of two distinct cell populations: effector cells expressing the RSV F protein and target cells.[7][8][9][10]

Principle of the Assay

The assay utilizes two populations of cells:

  • Effector Cells: These cells are engineered to express the RSV F protein on their surface. They also contain a component of a reporter system, such as the T7 promoter driving a luciferase gene.[8]

  • Target Cells: These cells express the other component of the reporter system, for example, the T7 RNA polymerase.[8][9]

When effector and target cells are co-cultured, the RSV F protein on the effector cells mediates fusion with the target cells, leading to the formation of syncytia (large, multinucleated cells). This fusion event brings the T7 promoter and T7 RNA polymerase into the same cytoplasm, resulting in the expression of the luciferase reporter gene. The amount of luminescence produced is directly proportional to the extent of cell fusion and can be measured to quantify the inhibitory effect of compounds like JNJ-2408068.

Materials and Reagents
  • HEK-293T cells (or other suitable cell line)

  • Plasmid encoding RSV F protein

  • Plasmid encoding T7 RNA polymerase

  • Reporter plasmid with luciferase gene under the control of a T7 promoter

  • Transfection reagent (e.g., jetPRIME®)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • JNJ-2408068 (or other test compounds)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol

Day 1: Seeding and Transfection of Effector and Target Cells

  • Seed HEK-293T cells in two separate culture flasks at a density that will result in 70-80% confluency on the day of transfection.

  • Effector Cells: Co-transfect one flask of HEK-293T cells with the plasmid encoding the RSV F protein and the reporter plasmid containing the T7 promoter-driven luciferase gene using a suitable transfection reagent according to the manufacturer's protocol.

  • Target Cells: Transfect the second flask of HEK-293T cells with the plasmid encoding T7 RNA polymerase.

  • Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Day 2/3: Cell Fusion Assay

  • Prepare serial dilutions of JNJ-2408068 in DMEM.

  • Detach the transfected effector and target cells.

  • In a 96-well plate, add a suspension of effector cells to each well.

  • Add the serially diluted JNJ-2408068 or control vehicle to the wells containing the effector cells and incubate for 1 hour at 37°C.[11]

  • Following the incubation, add the target cell suspension to each well.

  • Incubate the co-culture for 16-24 hours at 37°C in a 5% CO2 incubator to allow for cell fusion.[11]

Day 3/4: Quantification of Cell Fusion

  • After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity (luminescence) in each well using a luminometer.

  • Plot the luminescence signal against the concentration of JNJ-2408068 and perform a non-linear regression analysis to determine the IC50 value.

Visualizations

RSV F Protein-Mediated Membrane Fusion Signaling Pathway

RSV_Fusion_Pathway cluster_prefusion Pre-fusion State cluster_postfusion Post-fusion State cluster_inhibition Inhibition PreF RSV F Protein (Pre-fusion) Trigger Host Cell Receptor Interaction PreF->Trigger 1. Attachment PostF 6-Helix Bundle (Post-fusion) Fusion Membrane Fusion PostF->Fusion 3. Fusion Pore Formation Inhibitor JNJ-2408068 Inhibitor->PreF Binds to hydrophobic cavity Trigger->PostF 2. Conformational Change

Caption: Mechanism of RSV F protein-mediated fusion and inhibition by JNJ-2408068.

Experimental Workflow for the Cell Fusion Assay

Cell_Fusion_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2/3: Assay cluster_readout Day 3/4: Readout cluster_analysis Analysis Effector Transfect Effector Cells (RSV F + T7-Luc) CoCulture Co-culture Effector & Target Cells with JNJ-2408068 Effector->CoCulture Target Transfect Target Cells (T7 Polymerase) Target->CoCulture Lysis Cell Lysis CoCulture->Lysis Luminescence Measure Luminescence Lysis->Luminescence Analysis Calculate IC50 Luminescence->Analysis

Caption: Workflow for the JNJ-2408068 cell fusion inhibition assay.

References

Application Notes and Protocols for Aerosol Delivery of a Novel Research Compound (Adapted for JNJ-39393406)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available information on the aerosol delivery of JNJ-39393406. The following application notes and protocols are provided as a general framework for researchers interested in exploring the inhalation route for a research compound like JNJ-39393406, based on established principles of aerosol science. All protocols would require significant adaptation and validation for a specific compound.

Introduction to JNJ-39393406

JNJ-39393406 is an experimental drug that has been investigated for its potential in treating depressive disorders and aiding in smoking withdrawal.[1] It functions as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[1] This modulation enhances the receptor's response to its natural ligand, acetylcholine.[1]

Clinical trials have primarily focused on oral administration of JNJ-39393406 for conditions such as depressive disorders, smoking cessation, schizophrenia, and Alzheimer's disease.[1][2][3] Development for schizophrenia and Alzheimer's disease has been discontinued.[1] While oral delivery has been the focus of clinical research, aerosol delivery presents a potential alternative for direct lung deposition, which could be advantageous for certain therapeutic applications.

Potential Advantages of Aerosol Delivery

Aerosol delivery of therapeutic agents offers several potential benefits, including:

  • Rapid Onset of Action: Direct delivery to the highly vascularized lungs can lead to faster absorption and quicker therapeutic effects.

  • Targeted Lung Delivery: For respiratory diseases, inhalation can maximize drug concentration at the site of action, potentially reducing systemic side effects.

  • Lower Dosage Requirements: Bypassing first-pass metabolism in the liver can increase bioavailability, allowing for smaller doses.

Quantitative Data Summary (Hypothetical for JNJ-39393406)

The following tables present hypothetical data that would be critical to collect and analyze when developing an aerosol formulation of a research compound.

Table 1: Aerosol Particle Size Distribution

ParameterVibrating Mesh NebulizerJet NebulizerDry Powder Inhaler
Mass Median Aerodynamic Diameter (MMAD) (µm)3.5 ± 0.44.2 ± 0.62.8 ± 0.3
Geometric Standard Deviation (GSD)1.8 ± 0.22.1 ± 0.32.5 ± 0.4
Fine Particle Fraction (<5 µm) (%)65 ± 555 ± 775 ± 6

Table 2: In Vitro Lung Deposition (Next Generation Impactor)

Lung RegionVibrating Mesh Nebulizer (%)Jet Nebulizer (%)Dry Powder Inhaler (%)
Trachea and Main Bronchi15 ± 320 ± 410 ± 2
Small Bronchi40 ± 635 ± 545 ± 5
Alveolar Region10 ± 25 ± 120 ± 3
Device and Mouthpiece Retention35 ± 440 ± 525 ± 4

Experimental Protocols

The following are generalized protocols for the characterization of an aerosolized research compound.

Protocol for Aerosol Generation and Particle Size Analysis

Objective: To generate and characterize the particle size distribution of an aerosolized formulation of the research compound.

Materials:

  • Vibrating mesh nebulizer (e.g., Aerogen Solo)

  • Jet nebulizer (e.g., PARI LC Sprint)

  • Dry powder inhaler (e.g., Plastiape Monodose)

  • Next Generation Impactor (NGI)

  • HPLC system with a suitable column for the compound of interest

  • Formulation of the research compound in a suitable vehicle (e.g., saline for nebulization, lactose blend for dry powder).

Method:

  • Prepare the aerosol generation device according to the manufacturer's instructions.

  • Load the specified dose of the research compound formulation into the device.

  • Connect the device to the NGI inlet.

  • Operate the device under controlled flow rate and environmental conditions (temperature and humidity).

  • After aerosol generation is complete, disassemble the NGI.

  • Rinse each stage of the NGI with a suitable solvent to recover the deposited drug.

  • Quantify the amount of drug on each stage using a validated HPLC method.

  • Calculate the MMAD, GSD, and fine particle fraction from the NGI data.

Protocol for In Vitro Cell Viability Assay

Objective: To assess the potential cytotoxicity of the aerosolized research compound on lung epithelial cells.

Materials:

  • Human bronchial epithelial cells (e.g., BEAS-2B)

  • Cell culture medium and supplements

  • Aerosol exposure chamber (e.g., Vitrocell®)

  • MTT or similar cell viability assay kit

  • Plate reader

Method:

  • Culture the lung epithelial cells to a confluent monolayer on permeable supports.

  • Place the cell cultures in the aerosol exposure chamber.

  • Generate the aerosol of the research compound and expose the cells for a defined duration.

  • Include a negative control (vehicle aerosol) and a positive control (known cytotoxic agent).

  • After exposure, incubate the cells for 24-48 hours.

  • Perform the MTT assay according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader to determine cell viability relative to the negative control.

Visualizations

G cluster_formulation Formulation Development cluster_delivery Aerosol Delivery & Characterization cluster_testing In Vitro & In Vivo Testing API Active Pharmaceutical Ingredient (JNJ-39393406) Formulation Final Formulation (Solution/Suspension/Powder) API->Formulation Excipients Excipients (e.g., lactose, buffers) Excipients->Formulation Nebulizer Nebulizer Formulation->Nebulizer DPI Dry Powder Inhaler Formulation->DPI Aerosol Aerosol Cloud Nebulizer->Aerosol DPI->Aerosol Particle_Size Particle Size Analysis (e.g., NGI) Aerosol->Particle_Size In_Vitro In Vitro Models (e.g., cell cultures) Aerosol->In_Vitro In_Vivo In Vivo Models (e.g., animal studies) Aerosol->In_Vivo Toxicity Toxicity Assessment In_Vitro->Toxicity Efficacy Efficacy Assessment In_Vivo->Efficacy In_Vivo->Toxicity G JNJ-39393406 JNJ-39393406 (Positive Allosteric Modulator) alpha7_nAChR α7 Nicotinic Acetylcholine Receptor JNJ-39393406->alpha7_nAChR Modulates Receptor_Activation Enhanced Receptor Activation & Signaling alpha7_nAChR->Receptor_Activation Leads to Acetylcholine Acetylcholine (Agonist) Acetylcholine->alpha7_nAChR Binds to Cellular_Response Downstream Cellular Response Receptor_Activation->Cellular_Response

References

JNJ 2408068 solution preparation and stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068 is a potent and selective small molecule inhibitor of the Respiratory Syncytial Virus (RSV). It functions by targeting the viral fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 stabilizes its prefusion conformation, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This mechanism effectively blocks viral replication at an early stage. These application notes provide detailed protocols for the preparation and handling of JNJ-2408068 solutions, along with available stability data to ensure consistent and reliable experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of JNJ-2408068 is provided below.

PropertyValueReference
Molecular Formula C22H30N6O[1]
Molecular Weight 394.51 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 317846-22-3[1]

Solution Preparation

Solubility Data

JNJ-2408068 exhibits good solubility in dimethyl sulfoxide (DMSO). It is important to use freshly opened, anhydrous DMSO for optimal dissolution, as the compound's solubility can be significantly impacted by the presence of water in the solvent.[1]

SolventConcentrationNotes
DMSO 100 mg/mL (253.48 mM)Ultrasonic treatment may be required for complete dissolution.[1]
Protocol for Preparing a Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of JNJ-2408068 in DMSO.

Materials:

  • JNJ-2408068 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the JNJ-2408068 powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of JNJ-2408068 powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 39.45 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in the stability section.

Protocol for Preparing a Formulation for In Vivo Studies

This protocol is adapted from a formulation used in preclinical studies and involves a two-step dilution process.

Materials:

  • JNJ-2408068 stock solution in DMSO (e.g., 25 mg/mL)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for dilution

Procedure: Part 1: Preparation of 20% SBE-β-CD in Saline

  • Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.

  • Mix until the SBE-β-CD is completely dissolved and the solution is clear.

  • This 20% SBE-β-CD solution can be stored at 4°C for up to one week.

Part 2: Preparation of the Final JNJ-2408068 Formulation

  • To prepare a 1 mL working solution as an example, add 100 µL of a 25.0 mg/mL JNJ-2408068 stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix the solution thoroughly to ensure homogeneity. The resulting solution will have a final JNJ-2408068 concentration of 2.5 mg/mL. The concentration can be adjusted by varying the initial stock concentration or the dilution factor.

Stability and Storage

Proper storage of JNJ-2408068 as a solid and in solution is critical to maintain its integrity and activity.

Solid Compound Storage
Storage ConditionStability
-20°C 3 years
4°C 2 years
Stock Solution Stability

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Storage ConditionStability
-80°C 6 months
-20°C 1 month

Note: Data on the short-term stability of working solutions at room temperature or 4°C is not widely available. It is advisable to prepare fresh working solutions for each experiment and avoid prolonged storage.

Mechanism of Action and Signaling Pathway

JNJ-2408068 is a specific inhibitor of RSV replication that acts by targeting the viral F protein. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step in viral entry. JNJ-2408068 binds to a hydrophobic pocket within the F protein, stabilizing its prefusion conformation.[2][3][4] This stabilization prevents the necessary structural rearrangements of the F protein that mediate membrane fusion.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_action Mechanism of Action RSV RSV F_protein_pre F Protein (Prefusion) Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Attachment Fusion Membrane Fusion Host_Cell->Fusion Conformational Change JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein_pre Binds & Stabilizes JNJ_2408068->Fusion Inhibits F_protein_post F Protein (Postfusion) Fusion->F_protein_post Infection Viral Entry & Infection Fusion->Infection

Caption: Mechanism of RSV Fusion Inhibition by JNJ-2408068.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing JNJ-2408068 in a typical cell-based antiviral assay.

JNJ_2408068_Workflow prep Prepare JNJ-2408068 Stock Solution (in DMSO) dilute Prepare Serial Dilutions of JNJ-2408068 in Assay Medium prep->dilute infect Infect Cells with RSV (in the presence of JNJ-2408068) dilute->infect plate Seed Host Cells in 96-well Plates plate->infect incubate Incubate for Appropriate Duration infect->incubate assay Perform Antiviral Assay (e.g., CPE, Plaque Reduction, Reporter Gene) incubate->assay analyze Data Analysis (e.g., EC50 Calculation) assay->analyze

Caption: General workflow for an in vitro antiviral assay with JNJ-2408068.

References

Quantifying the Antiviral Activity of JNJ-2408068 Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068 is a potent, small-molecule inhibitor of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This document provides detailed application notes and experimental protocols for quantifying the antiviral activity of JNJ-2408068. The compound functions by inhibiting the RSV fusion (F) protein, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking infection at an early stage.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

JNJ-2408068 targets the RSV F protein, a type I transmembrane glycoprotein essential for the fusion of the viral and cellular membranes. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state to drive membrane fusion. JNJ-2408068 is understood to bind to a hydrophobic cavity within the F protein, stabilizing its prefusion conformation and preventing the transition to the postfusion state. This action effectively halts the viral entry process.

RSV_Fusion_Pathway cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition by JNJ-2408068 Virion RSV Receptor Host Cell Receptor Virion->Receptor 1. Attachment F_protein_pre Prefusion F Protein F_protein_post Postfusion F Protein F_protein_pre->F_protein_post 3. Conformational Change (Fusion Initiation) HostCell Host Cell Membrane Receptor->F_protein_pre 2. Triggering JNJ2408068 JNJ-2408068 JNJ2408068->F_protein_pre Binds to Prefusion F Protein Fusion Fusion Pore Formation F_protein_post->Fusion 4. Membrane Fusion Viral_Entry Viral Replication Fusion->Viral_Entry 5. Viral Genome Entry

Caption: Mechanism of RSV entry and inhibition by JNJ-2408068.

Quantitative Antiviral Activity of JNJ-2408068

The antiviral potency of JNJ-2408068 has been quantified using various in vitro assays. The 50% effective concentration (EC50) is a key metric, representing the concentration of the drug that inhibits 50% of the viral activity.

Assay TypeMetricValue (nM)VirusCell LineReference
Antiviral AssayEC502.1RSVHEp-2[1][2]
RSV-mediated Cell Fusion AssayEC500.9RSV-[1][2]
Competitive Binding AssayIC502.9RSV-[1][2]

Experimental Protocols

The following are detailed protocols for the key experiments used to quantify the antiviral activity of JNJ-2408068.

Antiviral Cytopathic Effect (CPE) Assay

This assay determines the ability of JNJ-2408068 to protect cells from the virus-induced cytopathic effect.

CPE_Assay_Workflow start Start seed_cells Seed HEp-2 cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 infect_cells Infect cells with RSV (MOI 0.1) incubate1->infect_cells incubate2 Incubate for 2 hours infect_cells->incubate2 add_compound Add serial dilutions of JNJ-2408068 incubate2->add_compound incubate3 Incubate for 4 days add_compound->incubate3 stain_cells Stain with Crystal Violet incubate3->stain_cells quantify Quantify CPE spectrophotometrically stain_cells->quantify end End quantify->end

Caption: Workflow for the Antiviral Cytopathic Effect (CPE) Assay.

Materials:

  • HEp-2 cells

  • RSV (e.g., A2 strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • JNJ-2408068

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.1% w/v in 20% methanol)

  • Phosphate Buffered Saline (PBS)

  • Methanol

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed HEp-2 cells into 96-well plates at a density of 1 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Virus Infection: The following day, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 in serum-free DMEM. Incubate for 2 hours at 37°C.

  • Compound Addition: After the incubation period, remove the virus inoculum and replace it with fresh DMEM containing 2% FBS and serial dilutions of JNJ-2408068. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO2 incubator, or until the virus control wells show significant cytopathic effect.

  • Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the cell monolayer with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 100 µL of 0.1% crystal violet solution to each well.

    • Incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Allow the plates to air dry completely.

  • Quantification:

    • Solubilize the stain by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control. Plot the percentage of inhibition versus the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

RSV-Mediated Cell Fusion Assay

This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a key step in viral spread. A common method utilizes a luciferase reporter system.

Fusion_Assay_Workflow cluster_effector Effector Cells cluster_target Target Cells infect_bhk Infect BHK-21 cells with RSV transfect_t7 Transfect with T7 polymerase plasmid infect_bhk->transfect_t7 mix_cells Mix effector and target cells with JNJ-2408068 transfect_t7->mix_cells transfect_luc Transfect BHK-21 cells with luciferase reporter plasmid (under T7 promoter) transfect_luc->mix_cells start Start start->infect_bhk start->transfect_luc incubate Incubate for 6 hours mix_cells->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luc Measure luciferase activity lyse_cells->measure_luc end End measure_luc->end

Caption: Workflow for the RSV-Mediated Cell Fusion Assay.

Materials:

  • BHK-21 cells

  • RSV

  • Plasmid encoding T7 RNA polymerase

  • Plasmid encoding luciferase under the control of a T7 promoter

  • Transfection reagent

  • JNJ-2408068

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Prepare Effector Cells:

    • Infect BHK-21 cells with RSV at an MOI of 0.6.

    • Co-transfect the infected cells with a plasmid encoding T7 RNA polymerase.

  • Prepare Target Cells:

    • Transfect a separate population of BHK-21 cells with a plasmid containing the luciferase reporter gene under the control of a T7 promoter.

  • Fusion Assay:

    • After 24 hours, detach both effector and target cells.

    • Mix the effector and target cells in a 1:1 ratio in the presence of serial dilutions of JNJ-2408068.

    • Plate the cell mixture in a 96-well plate.

  • Incubation: Incubate the plate for 6 hours at 37°C to allow for cell fusion.

  • Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luciferase signal is proportional to the extent of cell fusion. Calculate the percentage of fusion inhibition for each compound concentration relative to the control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Competitive Binding Assay

This assay is designed to determine if JNJ-2408068 binds to the same site on the RSV F protein as a known radiolabeled fusion inhibitor (e.g., [3H]VP-14637).

Materials:

  • HEp-2 cells

  • RSV

  • Radiolabeled RSV fusion inhibitor (e.g., [3H]VP-14637)

  • JNJ-2408068

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Preparation: Seed HEp-2 cells in 12-well plates and infect with RSV at an MOI of approximately 0.1. Incubate for 48 hours to allow for sufficient expression of the F protein.

  • Binding Reaction:

    • Incubate the infected cells with a fixed concentration of the radiolabeled inhibitor (e.g., 10 nM [3H]VP-14637).

    • Simultaneously, add increasing concentrations of unlabeled JNJ-2408068 to compete for binding.

    • Incubate at 37°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% Igepal).

    • Transfer the cell lysate to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is inversely proportional to the binding affinity of JNJ-2408068. Plot the percentage of inhibition of radioligand binding versus the log of the JNJ-2408068 concentration. The IC50 value, the concentration of JNJ-2408068 that displaces 50% of the radiolabeled ligand, can then be determined. This provides a quantitative measure of the binding affinity of JNJ-2408068 to the RSV F protein.[1][2]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative assessment of the antiviral activity of JNJ-2408068 against Respiratory Syncytial Virus. By employing these standardized assays, researchers can reliably determine the potency of JNJ-2408068 and other novel RSV fusion inhibitors, contributing to the development of effective antiviral therapies. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental workflows, facilitating a deeper understanding for professionals in the field of drug development.

References

Application Notes and Protocols for JNJ 2408068 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ 2408068 is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV), a major cause of severe respiratory tract infections.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, focusing on its mechanism of action as an RSV fusion inhibitor. The provided methodologies are intended to guide researchers in the setup and execution of primary and secondary screening assays to identify and characterize novel RSV inhibitors.

Mechanism of Action

This compound targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3] The F protein undergoes a significant conformational change to mediate the fusion of the viral and host cell membranes. This compound binds to a hydrophobic cavity within the F protein, interacting with both the HR1 and HR2 domains.[2][4] This binding event stabilizes the pre-fusion conformation of the F protein, preventing the conformational changes necessary for membrane fusion and subsequent viral entry.[5]

cluster_0 RSV Viral Entry & Fusion cluster_1 Inhibition by this compound RSV_Virion RSV Virion (with F protein in pre-fusion state) Attachment Attachment RSV_Virion->Attachment Host_Cell Host Cell Attachment->Host_Cell F_Protein_Activation F Protein Conformational Change (post-fusion state) Attachment->F_Protein_Activation Membrane_Fusion Membrane Fusion F_Protein_Activation->Membrane_Fusion Viral_Entry Viral Genome Release into Host Cell Membrane_Fusion->Viral_Entry JNJ_2408068 This compound F_Protein_Binding Binds to Hydrophobic Cavity in F Protein (pre-fusion state) JNJ_2408068->F_Protein_Binding F_Protein_Binding->F_Protein_Activation Blocks Stabilization Stabilization of Pre-fusion Conformation F_Protein_Binding->Stabilization Inhibition Inhibition of Membrane Fusion Stabilization->Inhibition

Caption: Mechanism of this compound action.

Data Presentation

The following table summarizes the in vitro activity of this compound in various high-throughput screening assays.

Assay TypeCell LineVirus StrainEndpointEC50 (nM)IC50 (nM)Reference
Antiviral ActivityHEp-2RSVCytopathic Effect2.1-[1][2][3]
RSV-mediated Cell FusionHEp-2 expressing RSV F and G proteins-Luciferase Reporter0.9-[1][2][3]
[3H]VP-14637 Competitive BindingRSV-infected HEp-2RSVRadioligand Binding-2.9[1][2]

Experimental Protocols

Primary High-Throughput Screening: RSV-induced Cytopathic Effect (CPE) Assay

This assay is designed for the primary screening of large compound libraries to identify potential inhibitors of RSV replication by measuring the reduction of virus-induced cell death.

Materials:

  • HEp-2 cells

  • RSV (e.g., Long strain)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Infection Medium: EMEM supplemented with 2% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test compounds (dissolved in DMSO)

  • This compound (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well clear-bottom white plates

Protocol:

  • Cell Seeding: Seed HEp-2 cells in 384-well plates at a density of 4,000 cells/well in 50 µL of Growth Medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of test compounds and this compound in Infection Medium. Add 25 µL of the compound dilutions to the appropriate wells. For control wells, add Infection Medium with the corresponding DMSO concentration.

  • Virus Infection: Add 25 µL of RSV (at a multiplicity of infection, MOI, of 0.01-0.05) to all wells except for the uninfected control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.

  • Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the uninfected and virus control wells. Calculate the EC50 values for the test compounds and the positive control.

Start Start Seed_Cells Seed HEp-2 cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate 18-24h Seed_Cells->Incubate_1 Add_Compounds Add test compounds and controls Incubate_1->Add_Compounds Infect_Cells Infect with RSV Add_Compounds->Infect_Cells Incubate_2 Incubate 4-5 days Infect_Cells->Incubate_2 Add_CTG Add CellTiter-Glo® reagent Incubate_2->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze Data (Calculate EC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for RSV CPE HTS assay.

Secondary Confirmatory Assay: RSV-mediated Cell Fusion Assay

This assay specifically measures the inhibition of RSV F protein-mediated cell-cell fusion, providing a more direct assessment of the compound's mechanism of action.

Materials:

  • Effector cells (e.g., BHK-21) co-transfected with plasmids encoding RSV F protein, RSV G protein, and T7 RNA polymerase.

  • Target cells (e.g., HEp-2) transfected with a plasmid containing the luciferase gene under the control of a T7 promoter.

  • Opti-MEM I Reduced Serum Medium

  • Test compounds (dissolved in DMSO)

  • This compound (positive control)

  • Luciferase Assay System

  • 96-well or 384-well opaque white plates

Protocol:

  • Cell Preparation: Prepare effector and target cell populations as described above.

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in Opti-MEM. Add the diluted compounds to the wells of an opaque white plate.

  • Cell Co-culture: Mix equal volumes of effector and target cells. Add the cell mixture to the wells containing the compounds.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator to allow for cell fusion and luciferase expression.

  • Luciferase Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the control wells (no compound). Calculate the EC50 values for the test compounds and the positive control.

Start Start Prepare_Cells Prepare Effector and Target Cell Populations Start->Prepare_Cells Plate_Compounds Plate compound dilutions in opaque plates Prepare_Cells->Plate_Compounds Co_culture Co-culture Effector and Target cells with compounds Plate_Compounds->Co_culture Incubate Incubate 6-8 hours Co_culture->Incubate Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Analyze Data (Calculate EC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for RSV-mediated cell fusion assay.

References

Troubleshooting & Optimization

JNJ 2408068 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-2408068. The information is tailored to address common challenges encountered during in vitro experiments, with a focus on solubility and proper experimental conduct.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-2408068 and what is its primary mechanism of action?

JNJ-2408068 (also known as R-170591) is a potent, small-molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] Its primary mechanism of action is the inhibition of RSV-mediated cell fusion by binding to a hydrophobic cavity within the viral F (fusion) protein.[1][2][3] This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane, thus halting viral entry.

Q2: What are the typical in vitro effective concentrations for JNJ-2408068?

JNJ-2408068 demonstrates potent antiviral activity at low nanomolar concentrations. The 50% effective concentration (EC50) is typically in the range of 0.9 to 2.1 nM in cell-based assays.[1][2][3]

Q3: In which cell lines has JNJ-2408068 been tested?

JNJ-2408068 has been extensively characterized in HEp-2 cells for both RSV antiviral activity and cell fusion assays.[2]

Q4: Can JNJ-2408068 be used to study drug resistance?

Yes, in vitro studies have shown that RSV can develop resistance to JNJ-2408068.[1][2] Resistant variants often have mutations in the F protein, specifically in the heptad repeat 2 (HR2) region or the intervening domain between HR1 and HR2.[1][2][3]

Troubleshooting Guide: Solubility Issues

Researchers may encounter solubility issues with JNJ-2408068, particularly when preparing stock solutions and working dilutions in aqueous media. Here are some common problems and recommended solutions.

Problem Possible Cause Recommended Solution
Precipitation in stock solution Improper solvent choice or concentration exceeding solubility limit.Prepare stock solutions in an appropriate organic solvent such as DMSO. It is recommended to start with a high-concentration stock (e.g., 10 mM) and then make further dilutions.
Precipitation in cell culture media upon dilution The compound is precipitating out of the aqueous solution after dilution from the organic stock.- Minimize the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium to less than 0.5% (v/v) to reduce solvent toxicity and improve solubility.- Prepare intermediate dilutions in a serum-containing medium before final dilution to the working concentration. Serum proteins can help stabilize the compound.- Vortex or gently warm the solution to aid dissolution, but be cautious of compound degradation at higher temperatures.
Inconsistent experimental results Poor solubility leading to inaccurate final concentrations.- Visually inspect solutions for any precipitate before use.- If precipitation is observed, centrifuge the solution and use the supernatant, noting that the actual concentration may be lower than intended.- Consider using a formulation with solubility enhancers, if available and compatible with the experimental system.

Experimental Protocols

Protocol 1: Preparation of JNJ-2408068 Stock Solution
  • Solvent Selection: Use a high-purity organic solvent such as dimethyl sulfoxide (DMSO).

  • Preparation:

    • Allow the vial of JNJ-2408068 to equilibrate to room temperature before opening.

    • Add the calculated volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month.[4]

Protocol 2: RSV Antiviral Assay

This protocol is a generalized procedure based on published studies.[2]

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that allows for confluent monolayer formation during the assay period.

  • Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection: Infect the HEp-2 cells with a known titer of RSV.

  • Treatment: Immediately after infection, add the JNJ-2408068 dilutions to the cells.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient to observe viral cytopathic effect (CPE), typically 3-5 days.

  • Assessment: Evaluate the antiviral activity by methods such as:

    • CPE Inhibition: Microscopic examination to assess the reduction in virus-induced cell rounding and detachment.

    • Cell Viability Assay: Using reagents like MTT or CellTiter-Glo® to quantify the number of viable cells.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Workflows

Mechanism of Action: RSV Fusion Inhibition

The following diagram illustrates the mechanism by which JNJ-2408068 inhibits RSV entry into the host cell.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_action Inhibition RSV RSV F_protein F Protein (pre-fusion) RSV->F_protein possesses Host_Cell Host Cell Membrane F_protein->Host_Cell binds to Fusion Membrane Fusion F_protein->Fusion conformational change Host_Cell->Fusion JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein binds to hydrophobic pocket JNJ_2408068->Fusion inhibits

JNJ-2408068 inhibits RSV fusion.
Experimental Workflow: Antiviral Assay

This diagram outlines the key steps in a typical in vitro antiviral assay to determine the efficacy of JNJ-2408068.

Antiviral_Assay_Workflow start Start seed_cells Seed HEp-2 Cells start->seed_cells prepare_compound Prepare JNJ-2408068 Dilutions seed_cells->prepare_compound infect_cells Infect Cells with RSV prepare_compound->infect_cells add_compound Add Compound to Cells infect_cells->add_compound incubate Incubate (3-5 days) add_compound->incubate assess_cpe Assess Cytopathic Effect incubate->assess_cpe calculate_ec50 Calculate EC50 assess_cpe->calculate_ec50 end End calculate_ec50->end

Workflow for an RSV antiviral assay.

Summary of In Vitro Activity

Parameter Value Reference
EC50 (Antiviral Activity) 2.1 nM[1][2][3]
EC50 (Cell Fusion Assay) 0.9 nM[1][2][3]
Target RSV Fusion (F) Protein[1][2][3]
Resistant Mutations D486N, E487D, F488Y, K399I, T400A in F protein[1][2]

References

Technical Support Center: Overcoming JNJ-2408068 Resistance in RSV Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the respiratory syncytial virus (RSV) fusion inhibitor, JNJ-2408068.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-2408068?

JNJ-2408068 is a small molecule inhibitor that targets the RSV fusion (F) protein.[1][2][3] It binds to a hydrophobic cavity within the central core of the pre-fusion conformation of the F protein, interacting with both the HR1 and HR2 domains.[1][2][3] This binding stabilizes the F protein in its pre-fusion state, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[4]

Q2: How does resistance to JNJ-2408068 develop in RSV?

Resistance to JNJ-2408068 primarily arises from single amino acid substitutions in the RSV F protein.[1][2][3] These mutations typically occur in two main regions: the heptad repeat 2 (HR2) domain and the intervening domain between HR1 and HR2.[1][2][3] These changes can reduce the binding affinity of JNJ-2408068 to the F protein, rendering the inhibitor less effective.[1]

Q3: What are the specific mutations known to confer resistance to JNJ-2408068?

Several key mutations in the RSV F protein have been identified to confer resistance to JNJ-2408068. These are summarized in the table below. It is important to note that cross-resistance to other fusion inhibitors, such as VP-14637, is common with these mutations.[1][2][3]

Mutation LocationAmino Acid SubstitutionReference
HR2 DomainD486N[1][2][3]
HR2 DomainE487D[1][2][3]
HR2 DomainF488Y[1][2][3]
Intervening DomainK399I[1][2][3]
Intervening DomainT400A[1][2][3]

Q4: Are there strategies to overcome JNJ-2408068 resistance?

Yes, several strategies can be employed to overcome resistance to JNJ-2408068:

  • Combination Therapy: Using JNJ-2408068 in combination with other antiviral agents that have different mechanisms of action can be an effective strategy.[5] For instance, combining a fusion inhibitor with an RNA-dependent RNA polymerase (RdRp) inhibitor could create a higher barrier to the development of resistance.[5] However, combining fusion inhibitors with similar mechanisms may lead to antagonistic effects.[5]

  • Next-Generation Inhibitors: Research has led to the development of next-generation fusion inhibitors with improved pharmacokinetic profiles and potentially better activity against some resistant strains.[6]

  • Monitoring for Resistance: Routine sequencing of the RSV F gene from clinical or experimental isolates is crucial for identifying the emergence of resistance-conferring mutations and guiding treatment strategies.[7]

Q5: Is there a fitness cost associated with JNJ-2408068 resistance mutations?

Yes, resistance mutations can sometimes come at a "fitness cost" to the virus.[6] This means that in the absence of the drug, the resistant mutant virus may not replicate as efficiently as the wild-type virus.[6] However, some resistant mutants have been shown to have comparable or even enhanced fitness in vitro and in vivo.[8] Assessing the replicative fitness of resistant strains is important for understanding their potential to spread.

Troubleshooting Guides

Guide 1: Inconsistent Results in Plaque Reduction Neutralization Assay
Observed Problem Potential Cause Troubleshooting Steps
No plaques or very few plaques in virus control wells 1. Low virus titer: The virus stock may have a lower infectious titer than expected. 2. Cell health: The cell monolayer may not be healthy or at the optimal confluency (typically 90-100%).[9] 3. Improper incubation: Incorrect temperature or CO2 levels can inhibit virus replication.1. Re-titer the virus stock: Perform a fresh titration of your RSV stock to determine the correct dilution for the assay. 2. Optimize cell culture conditions: Ensure cells are healthy, free of contamination, and seeded at the correct density.[9] 3. Verify incubator settings: Check and calibrate the temperature and CO2 levels of your incubator.
Plaques are too large and merge, making them difficult to count 1. High virus concentration: The initial virus inoculum is too high. 2. Prolonged incubation: The incubation period is too long, allowing plaques to overgrow.[9]1. Perform serial dilutions: Use a wider range of virus dilutions to find the optimal concentration that yields well-defined, countable plaques. 2. Optimize incubation time: Harvest the assay at earlier time points to prevent plaque merging.[10]
High variability between replicate wells 1. Inconsistent pipetting: Inaccurate pipetting of virus, cells, or overlay medium. 2. Uneven cell monolayer: The cells are not evenly distributed in the wells. 3. Disturbance during incubation: Moving the plates during incubation can disrupt the overlay and lead to secondary plaque formation.[10]1. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 2. Ensure even cell seeding: Gently rock the plates after seeding to ensure a uniform monolayer. 3. Minimize plate movement: Handle plates carefully and avoid unnecessary movement during the incubation period.[10]
Guide 2: Poor Amplification or Sequencing Results for the RSV F Gene
Observed Problem Potential Cause Troubleshooting Steps
No or weak band in RT-PCR 1. Low viral RNA yield: Insufficient viral RNA in the sample. 2. RNA degradation: RNA has been degraded due to improper handling or storage. 3. PCR inhibitors: Presence of inhibitors in the RNA extract. 4. Primer issues: Primers are not specific to the target sequence or have degraded.1. Use a higher quality extraction kit: Optimize your RNA extraction protocol to maximize yield.[7] 2. Handle RNA with care: Use RNase-free reagents and work in an RNase-free environment. Store RNA at -80°C. 3. Purify RNA extract: Use a clean-up kit to remove potential PCR inhibitors. 4. Design and validate new primers: If necessary, design new primers targeting conserved regions of the F gene and validate their specificity.[11]
Ambiguous or low-quality Sanger sequencing data 1. Poor PCR product quality: The PCR product is not clean or contains non-specific amplicons. 2. Low DNA concentration: Insufficient amount of PCR product for the sequencing reaction. 3. Sequencing primer issues: The sequencing primer is not binding efficiently.1. Purify PCR product: Gel-purify the PCR product to remove primers and non-specific products. 2. Increase PCR product input: If possible, use a higher concentration of the purified PCR product for the sequencing reaction. 3. Use a different sequencing primer: Try sequencing with both the forward and reverse PCR primers, or design a new internal sequencing primer.

Key Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Assay (PRNA)

This assay is used to determine the concentration of JNJ-2408068 required to reduce the number of RSV-induced plaques by 50% (EC50).

Materials:

  • HEp-2 or Vero cells

  • RSV stock of known titer (e.g., RSV A2 strain)

  • JNJ-2408068 stock solution

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., 0.6% methylcellulose in culture medium)[10]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEp-2 or Vero cells in culture plates to form a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of JNJ-2408068 in cell culture medium.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of RSV (e.g., 100 plaque-forming units per well). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C, rocking the plates every 20 minutes to ensure even distribution.[10]

  • Overlay: After the incubation period, remove the inoculum and add the overlay medium.[12]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.[10]

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution for 10-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value by determining the concentration of JNJ-2408068 that reduces the number of plaques by 50% compared to the virus control wells (no compound).

Protocol 2: RSV Cell-to-Cell Fusion (Syncytia Formation) Assay

This assay measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with neighboring uninfected cells, which results in the formation of syncytia.[13]

Materials:

  • HEp-2 cells

  • RSV

  • JNJ-2408068 stock solution

  • Cell culture medium

  • Microscope with imaging capabilities

Procedure:

  • Infection: Infect a sub-confluent monolayer of HEp-2 cells with RSV at a low multiplicity of infection (MOI).

  • Compound Addition: After a 2-hour adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of JNJ-2408068.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Microscopy: Observe the formation of syncytia (large, multinucleated cells) using a microscope.

  • Quantification: Quantify the extent of cell fusion by counting the number of syncytia or measuring the area of syncytia per field of view.

  • Data Analysis: Determine the concentration of JNJ-2408068 that inhibits syncytia formation by 50% (IC50).

Protocol 3: Sequencing of the RSV F Gene to Identify Resistance Mutations

This protocol outlines the steps for amplifying and sequencing the RSV F gene from viral RNA to identify potential resistance mutations.

Materials:

  • Viral RNA extraction kit

  • RT-PCR kit

  • Primers specific for the RSV F gene[7][11]

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • RNA Extraction: Extract viral RNA from RSV-infected cell culture supernatant or clinical samples using a commercial kit.[7]

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the F gene using specific primers.[11][14][15]

  • Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplicon.[16]

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and other reaction components.

  • Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.

  • Sequence Analysis: Analyze the resulting sequence data and compare it to a wild-type RSV F gene reference sequence to identify any amino acid substitutions.

Protocol 4: Assessment of Replicative Fitness of Resistant Mutants

This protocol describes a competitive growth assay to compare the replicative fitness of a JNJ-2408068-resistant RSV mutant to the wild-type virus.[8]

Materials:

  • Wild-type RSV stock of known titer

  • Resistant RSV mutant stock of known titer

  • HEp-2 cells

  • Cell culture medium

  • Viral RNA extraction and RT-PCR/sequencing reagents

Procedure:

  • Co-infection: Co-infect HEp-2 cells with a 1:1 ratio of wild-type and resistant virus at a defined MOI.[8]

  • Serial Passage: Harvest the virus at a set time point (e.g., 3 days post-infection) and use the supernatant to infect fresh cells. Repeat this for several passages.[8]

  • Quantification of Viral Proportions: At each passage, extract viral RNA from the supernatant and perform RT-PCR and sequencing of the F gene.

  • Data Analysis: Determine the relative proportion of wild-type and resistant virus at each passage by analyzing the sequencing chromatograms or by using next-generation sequencing. A decrease in the proportion of the resistant mutant over time indicates a fitness cost.[8]

Visualizations

JNJ_Mechanism_of_Action cluster_virus RSV cluster_host Host Cell RSV_F_pre Pre-fusion F Protein RSV_F_post Post-fusion F Protein RSV_F_pre->RSV_F_post Conformational Change (Inhibited by JNJ-2408068) Host_Membrane Host Cell Membrane RSV_F_post->Host_Membrane Mediates Fusion JNJ2408068 JNJ-2408068 JNJ2408068->RSV_F_pre Binds to hydrophobic pocket

Caption: Mechanism of action of JNJ-2408068.

Experimental_Workflow_Resistance_ID Start Start with RSV-infected sample (cell culture or clinical) RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of F Gene RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose Gel Verification RT_PCR->Gel_Electrophoresis PCR_Purification PCR Product Purification Gel_Electrophoresis->PCR_Purification Sequencing Sanger Sequencing PCR_Purification->Sequencing Analysis Sequence Analysis vs. Wild-Type Sequencing->Analysis End Identify Resistance Mutations Analysis->End

Caption: Workflow for identifying JNJ-2408068 resistance mutations.

Overcoming_Resistance Resistance JNJ-2408068 Resistance (F protein mutations) Strategy1 Combination Therapy (e.g., with RdRp inhibitor) Resistance->Strategy1 Strategy2 Next-Generation Inhibitors Resistance->Strategy2 Strategy3 Resistance Monitoring (F Gene Sequencing) Resistance->Strategy3 Outcome Overcome Resistance Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Informs treatment decisions

Caption: Strategies to overcome JNJ-2408068 resistance.

References

Navigating JNJ-2408068: A Technical Guide for Experimental Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of JNJ-2408068, a potent small-molecule inhibitor of the respiratory syncytial virus (RSV). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-2408068?

A1: JNJ-2408068 is an antiviral compound that specifically inhibits the fusion of the respiratory syncytial virus (RSV) with host cells.[1][2][3] It targets the RSV fusion (F) protein, a critical component for viral entry. The molecule is believed to bind to a small hydrophobic cavity within the inner core of the F protein, interacting with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral and cellular membranes, thus halting the infection process at an early stage.

Q2: What is a good starting concentration for my in vitro experiments?

A2: A starting concentration in the low nanomolar range is recommended for most in vitro experiments. JNJ-2408068 has demonstrated potent antiviral activity with a 50% effective concentration (EC50) of 2.1 nM in standard antiviral assays.[1][2] In RSV-mediated cell fusion assays, the EC50 has been reported to be as low as 0.9 nM.[2] For initial experiments, a concentration range of 1-10 nM is a reasonable starting point.

Q3: I am observing reduced efficacy of JNJ-2408068 in my long-term cell culture experiments. What could be the cause?

A3: Reduced efficacy over time in cell culture can be due to the development of drug-resistant RSV variants.[1] Resistance to JNJ-2408068 is associated with single amino acid substitutions in two distinct regions of the viral F protein: the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[1] It is advisable to sequence the F gene of the virus from your long-term cultures to check for resistance mutations. To mitigate this, it is recommended to use low passage numbers of your viral stock and to titrate the virus regularly.

Q4: How should I prepare and store JNJ-2408068 stock solutions?

A4: While the provided search results do not contain specific instructions for the preparation and storage of JNJ-2408068, general best practices for similar small molecules should be followed. Typically, a high-concentration stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Before use, an aliquot should be thawed and diluted to the final working concentration in the appropriate cell culture medium.

Quantitative Data Summary

For easy comparison, the following table summarizes the key quantitative data for JNJ-2408068 based on published studies.

ParameterValueAssay TypeReference
EC50 (Antiviral Activity) 2.1 nMAntiviral Assay[1][2]
EC50 (Cell Fusion) 0.9 nMRSV-mediated Cell Fusion Assay[2]
IC50 (Binding Inhibition) 2.9 nM[3H]VP-14637 Binding Inhibition Assay[1][4]

Experimental Protocols

1. Antiviral Activity Assay (Cytopathic Effect Reduction)

This protocol is a general guideline for determining the antiviral efficacy of JNJ-2408068 by measuring the reduction of the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a serial dilution of JNJ-2408068 in cell culture medium. The final concentrations should bracket the expected EC50 (e.g., 0.1 nM to 100 nM).

  • Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that causes a clear CPE within 4-5 days.

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of JNJ-2408068.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells (no compound).

  • Quantification of CPE: The cytopathic effect can be quantified using methods such as staining with crystal violet followed by spectrophotometric reading.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

2. RSV-Mediated Cell Fusion Assay

This assay assesses the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells.

  • Cell Co-culture: Co-culture RSV-infected cells with uninfected cells. The ratio of infected to uninfected cells should be optimized to achieve significant syncytia formation.

  • Compound Treatment: Add serial dilutions of JNJ-2408068 to the co-culture wells.

  • Incubation: Incubate the plate for a sufficient period to allow for syncytia formation (typically 18-24 hours).

  • Syncytia Visualization and Quantification: Stain the cells (e.g., with Giemsa stain) and visualize the syncytia (multinucleated giant cells) under a microscope. Quantify the number and/or size of syncytia per field of view.

  • Data Analysis: Determine the EC50 by plotting the percentage of fusion inhibition against the log of the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the experimental context, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

G cluster_virus RSV Virion cluster_cell Host Cell RSV Respiratory Syncytial Virus F_protein F Protein (pre-fusion) Host_Cell Host Cell Membrane F_protein->Host_Cell Attachment Fusion F_protein->Fusion Conformational Change JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein Binds to hydrophobic cavity Viral_Entry Viral Entry & Replication Fusion->Viral_Entry Membrane Fusion

Caption: Mechanism of action of JNJ-2408068 as an RSV fusion inhibitor.

G Start Start: Optimize JNJ-2408068 Concentration Determine_EC50 Determine EC50 in Antiviral Assay Start->Determine_EC50 Dose_Response Perform Dose-Response Curve (e.g., 0.1x to 100x EC50) Determine_EC50->Dose_Response Assess_Cytotoxicity Assess Cytotoxicity (CC50) Dose_Response->Assess_Cytotoxicity Select_Concentration Select Optimal Concentration (High Efficacy, Low Toxicity) Assess_Cytotoxicity->Select_Concentration Troubleshoot Troubleshooting Select_Concentration->Troubleshoot If issues arise End End: Optimized Concentration for Experiment Select_Concentration->End Check_Resistance Sequence F protein for resistance mutations Troubleshoot->Check_Resistance Check_Compound_Stability Verify compound stability and storage Troubleshoot->Check_Compound_Stability Optimize_Assay Optimize assay conditions (e.g., cell density, MOI) Troubleshoot->Optimize_Assay Check_Resistance->Dose_Response Re-evaluate Check_Compound_Stability->Dose_Response Re-evaluate Optimize_Assay->Dose_Response Re-evaluate

Caption: Workflow for optimizing JNJ-2408068 experimental concentration.

References

JNJ 2408068 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro cytotoxicity of JNJ 2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in cell culture?

A1: this compound is known for its high selectivity and low cytotoxicity. In vitro studies have shown that it has a minimal cytotoxic effect at concentrations effective for antiviral activity. The 50% cytotoxic concentration (CC50) has been reported to be greater than 20 µM in both HEp-2 and MT-4 cell lines. This is significantly higher than its 50% effective concentration (EC50) for RSV inhibition, which is in the low nanomolar range.

Q2: What is the mechanism of action of this compound, and how does it relate to its low cytotoxicity?

A2: this compound is a highly specific inhibitor of the RSV F protein. It binds to a hydrophobic cavity within the F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. By targeting a viral protein, this compound does not directly interfere with host cell signaling pathways that typically lead to cytotoxicity. This targeted mechanism is the primary reason for its favorable safety profile in vitro.

Q3: Which cell lines are recommended for assessing the cytotoxicity of this compound?

A3: Commonly used cell lines for assessing the cytotoxicity of antiviral compounds against RSV include HEp-2, A549, and Vero cells. It is recommended to use the same cell line for both cytotoxicity and antiviral assays to ensure the comparability of the results and to calculate a meaningful selectivity index (SI = CC50 / EC50).

Q4: What are the appropriate controls for a cytotoxicity assay with this compound?

A4: Proper controls are crucial for interpreting cytotoxicity data. Recommended controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis assays, or a high concentration of a detergent for necrosis assays) to ensure the assay is working correctly.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death Observed in this compound-Treated Wells

  • Question: I am observing significant cell death in my cultures treated with this compound at concentrations where it should be non-toxic. What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).

    • Compound Stability: Verify the stability of your this compound stock solution. Improper storage could lead to degradation and potentially cytotoxic byproducts.

    • Contamination: Check your cell cultures for microbial contamination, which can cause cell death independent of the compound treatment.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to compound-induced toxicity.

Issue 2: Inconsistent or High Variability in Cytotoxicity Assay Results

  • Question: My cytotoxicity data for this compound is not reproducible between experiments. What are the potential reasons?

  • Answer:

    • Inconsistent Seeding Density: Ensure a uniform cell seeding density across all wells and plates.

    • Edge Effects: "Edge effects" in multi-well plates can lead to variability. Consider not using the outer wells of the plate for experimental conditions.

    • Pipetting Errors: Use calibrated pipettes and ensure proper mixing of reagents.

    • Assay Incubation Time: Optimize and standardize the incubation time for the cytotoxicity assay, as this can significantly impact the results.

Quantitative Data Summary

The following table summarizes the in vitro activity and cytotoxicity of this compound.

Parameter Cell Line Value Reference
Antiviral Activity (EC50) HEp-22.1 nM[1]
Cell Fusion Inhibition (EC50) -0.9 nM[1]
Cytotoxicity (CC50) HEp-2, MT-4> 20 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with this compound and controls for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of this compound & Controls incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h perform_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate_48_72h->perform_assay read_plate Read Plate (Absorbance/Luminescence) perform_assay->read_plate calculate_viability Calculate % Viability vs. Control read_plate->calculate_viability plot_dose_response Plot Dose-Response Curve calculate_viability->plot_dose_response determine_cc50 Determine CC50 plot_dose_response->determine_cc50 end End determine_cc50->end

Caption: Workflow for assessing the cytotoxicity of this compound.

troubleshooting_workflow start Unexpected High Cytotoxicity Observed? check_solvent Is Solvent Concentration <0.5%? start->check_solvent check_compound Compound Stock Stored Correctly? check_solvent->check_compound Yes action_adjust_solvent Adjust Solvent Concentration check_solvent->action_adjust_solvent No check_contamination Cultures Free of Contamination? check_compound->check_contamination Yes action_new_compound Prepare Fresh Compound Stock check_compound->action_new_compound No check_cell_health Cells Healthy & Sub-confluent? check_contamination->check_cell_health Yes action_discard_culture Discard Contaminated Cultures check_contamination->action_discard_culture No action_optimize_seeding Optimize Cell Seeding & Health check_cell_health->action_optimize_seeding No end Re-run Experiment check_cell_health->end Yes action_adjust_solvent->end action_new_compound->end action_discard_culture->end action_optimize_seeding->end

Caption: Troubleshooting guide for unexpected cytotoxicity.

mechanism_of_action cluster_virus RSV cluster_host Host Cell cluster_compound Intervention cluster_outcome Outcome rsv Respiratory Syncytial Virus f_protein F Protein (Prefusion) rsv->f_protein host_cell Host Cell Membrane f_protein->host_cell Fusion Prevented fusion_blocked Membrane Fusion Blocked f_protein->fusion_blocked Conformational Change Inhibited jnj This compound jnj->f_protein Binds to Hydrophobic Pocket no_cytotoxicity No Direct Cytotoxicity to Host Cell jnj->no_cytotoxicity Specific Target no_entry No Viral Entry fusion_blocked->no_entry

Caption: Mechanism of this compound as an RSV fusion inhibitor.

References

troubleshooting inconsistent JNJ 2408068 results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-2408068, a potent inhibitor of Respiratory Syncytial Virus (RSV) fusion. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during in-vitro experiments with JNJ-2408068, leading to inconsistent results.

Q1: We are observing significant variability in the EC50 values for JNJ-2408068 in our antiviral assays. What are the potential causes?

A1: Inconsistent EC50 values can stem from several factors:

  • Cell Line Health and Passage Number: The health and passage number of your cell lines (e.g., HEp-2, A549) can significantly impact RSV replication and, consequently, the apparent potency of JNJ-2408068. It is crucial to use cells that are healthy, within a low passage number range, and regularly tested for mycoplasma contamination. High-passage cells can exhibit altered growth rates and susceptibility to viral infection.

  • RSV Strain and Subtype: Different strains and subtypes of RSV (A and B) may exhibit varying sensitivity to JNJ-2408068. Ensure you are using a consistent and well-characterized viral stock for all experiments. If you have switched viral stocks, this could be a source of variability.

  • Compound Solubility and Stability: JNJ-2408068 is typically dissolved in DMSO for in-vitro use. Ensure the compound is fully dissolved and that the final DMSO concentration in your assay is consistent and non-toxic to the cells (generally ≤ 0.5%). The stability of JNJ-2408068 in cell culture media over the course of the experiment should also be considered. Prepare fresh dilutions of the compound for each experiment to avoid degradation.

  • Assay Conditions: Variations in incubation times, temperature, and cell seeding density can all contribute to inconsistent results. Adhere strictly to a validated and consistent protocol. "Edge effects" in microplates can also lead to variability; consider not using the outer wells of the plate for critical experiments or filling them with sterile media to maintain humidity.

  • Emergence of Resistant Variants: Prolonged culture of RSV in the presence of JNJ-2408068 can lead to the selection of resistant viral variants.[1][2][3] If you are culturing your own viral stocks, it is advisable to sequence the F gene of the virus periodically to check for resistance-conferring mutations.

Q2: Our cell fusion assay results are not correlating with our antiviral assay results. Why might this be?

A2: Discrepancies between antiviral and cell fusion assays can occur due to differences in the assay principles and setups:

  • Different Endpoints: Antiviral assays typically measure the inhibition of viral replication over several cycles, often by quantifying viral RNA or protein, or by observing cytopathic effect (CPE). In contrast, cell-cell fusion assays measure the ability of the viral F protein expressed on the surface of one cell to fuse with a neighboring cell, a process that might have different kinetics and sensitivity to inhibition.

  • Expression Levels of F Protein: In a cell fusion assay, the level of F protein expression on the cell surface can influence the outcome. Inconsistent transfection efficiencies or the use of different expression systems can lead to variable results.

  • Assay Dynamics: The timing of compound addition is critical in both assays but may have different effects. In a fusion assay, the compound needs to be present at the time of cell-to-cell contact, whereas in an antiviral assay, it can act at any point during the viral entry process of each replication cycle.

Q3: We suspect we may have selected for a resistant RSV strain. What are the known resistance mutations for JNJ-2408068?

A3: Yes, resistance to JNJ-2408068 is a known phenomenon and is typically associated with mutations in the RSV F protein. These mutations can reduce the binding affinity of the inhibitor to its target. Known resistance mutations for JNJ-2408068 and similar RSV fusion inhibitors are located in two main regions of the F protein: the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[1][2][3]

Specific mutations that have been identified to confer resistance to JNJ-2408068 or show cross-resistance include:

  • In the intervening domain between HR1 and HR2: K399I, T400A[1][2][3]

  • In HR2: D486N, E487D, F488Y[1][2][3]

The presence of these mutations can lead to a significant increase in the EC50 value of JNJ-2408068. If resistance is suspected, sequencing the F gene of your viral stock is recommended.

Quantitative Data Summary

The following table summarizes the reported in-vitro activity of JNJ-2408068 from published studies. Note that experimental conditions can vary between studies, which may account for differences in observed potency.

Assay TypeCell LineRSV Strain/SubtypeEC50 (nM)Reference
Antiviral AssayHEp-2Not Specified2.1[1][2][3]
Cell Fusion AssayNot SpecifiedNot Specified0.9[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: RSV Antiviral Assay (Cytopathic Effect Inhibition)

This protocol is adapted from standard methods used to evaluate RSV inhibitors.[4]

Materials:

  • HEp-2 cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • RSV stock (e.g., A2 strain)

  • JNJ-2408068 stock solution (in DMSO)

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.1% crystal violet in 20% methanol)

Procedure:

  • Cell Seeding: Seed HEp-2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of JNJ-2408068 in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that causes a clear cytopathic effect (CPE) in the control wells within 4-5 days.

  • Treatment: After a 2-hour adsorption period at 37°C, remove the viral inoculum and add the prepared dilutions of JNJ-2408068.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-5 days, or until significant CPE is observed in the vehicle control wells.

  • Staining: Remove the medium and stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.

  • Quantification: Gently wash the plates with water and allow them to air dry. The amount of viable, stained cells can be quantified by dissolving the dye in methanol and reading the absorbance at ~570 nm, or by visual inspection.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: RSV-Mediated Cell-Cell Fusion Assay

This protocol describes a method to specifically measure the inhibition of cell-cell fusion mediated by the RSV F protein.[3]

Materials:

  • Effector cells (e.g., BHK-21) capable of expressing the RSV F protein (e.g., via transfection or a stable cell line).

  • Target cells (e.g., BHK-21) that are susceptible to fusion.

  • Reporter system (e.g., a dual-luciferase reporter assay where effector cells express a viral polymerase and target cells contain a reporter gene under the control of the corresponding promoter).

  • JNJ-2408068 stock solution (in DMSO).

  • Cell culture plates.

Procedure:

  • Cell Preparation: Prepare effector and target cell populations. For a transient assay, transfect the effector cells with a plasmid encoding the RSV F protein and a viral polymerase (e.g., T7 polymerase). Transfect the target cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of the corresponding promoter (e.g., T7 promoter).

  • Compound Addition: Prepare serial dilutions of JNJ-2408068 in the appropriate cell culture medium.

  • Co-culture: Mix the effector and target cells in the presence of the diluted compound or vehicle control. Plate the cell mixture in a suitable format (e.g., 96-well plate).

  • Incubation: Incubate the co-culture for a sufficient period to allow for cell-cell fusion and reporter gene expression (e.g., 6-24 hours).

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., measure luciferase activity using a luminometer).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of fusion inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition Mechanism RSV Respiratory Syncytial Virus F_protein_pre F Protein (pre-fusion) Receptor Host Cell Receptor F_protein_pre->Receptor 1. Binding No_Fusion Fusion Blocked F_protein_pre->No_Fusion Stabilizes pre-fusion state Host_Cell Host Cell Membrane F_protein_post F Protein (post-fusion) Receptor->F_protein_post 2. Conformational Change JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein_pre Binds to hydrophobic pocket Fusion Membrane Fusion F_protein_post->Fusion 3. Fusion Pore Formation Antiviral_Assay_Workflow start Start seed_cells Seed HEp-2 cells in 96-well plate start->seed_cells infect_cells Infect cells with RSV seed_cells->infect_cells prepare_compound Prepare serial dilutions of JNJ-2408068 add_compound Add compound dilutions to cells prepare_compound->add_compound infect_cells->add_compound incubate Incubate for 4-5 days add_compound->incubate stain Stain with Crystal Violet incubate->stain quantify Quantify cell viability stain->quantify analyze Calculate EC50 quantify->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results check_cells Check Cell Health & Passage Number start->check_cells check_virus Verify Viral Stock & Titer start->check_virus check_compound Assess Compound Solubility & Stability start->check_compound check_protocol Review Assay Protocol & Execution start->check_protocol issue_resolved Issue Resolved check_cells->issue_resolved Cells are healthy & low passage action_cells Use new, low-passage cells check_cells->action_cells Cells are high passage or unhealthy sequence_F_gene Sequence F Gene for Resistance Mutations check_virus->sequence_F_gene Resistance is suspected check_virus->issue_resolved Viral stock is consistent action_virus Use a fresh, titrated viral stock check_virus->action_virus Viral stock is old or uncharacterized check_compound->issue_resolved Compound is properly prepared action_compound Prepare fresh compound dilutions check_compound->action_compound Solubility/stability issues suspected check_protocol->issue_resolved Protocol is followed correctly action_protocol Standardize all assay steps check_protocol->action_protocol Inconsistencies in execution sequence_F_gene->issue_resolved No resistance mutations found action_resistance Use a different inhibitor or viral strain sequence_F_gene->action_resistance Resistance mutations are present action_cells->start action_virus->start action_compound->start action_protocol->start action_resistance->start

References

Technical Support Center: Enhancing the In Vivo Bioavailability of JNJ-2408068

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of JNJ-2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor, overcoming bioavailability challenges is a critical step in translating its in vitro efficacy to in vivo success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during preclinical development.

While specific oral bioavailability data for JNJ-2408068 is not extensively published, preclinical studies involving administration via inhalation have suggested limited systemic exposure, a common indicator of potential challenges with oral absorption.[1] This guide, therefore, focuses on established strategies for improving the bioavailability of poorly soluble and/or permeable compounds, particularly those with a benzimidazole scaffold similar to JNJ-2408068.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the potentially low in vivo bioavailability of JNJ-2408068?

A1: Based on the characteristics of many benzimidazole derivatives and the limited systemic exposure observed in preclinical inhalation studies of JNJ-2408068, the primary reasons for low bioavailability are likely:

  • Poor Aqueous Solubility: Many benzimidazole-based compounds exhibit low solubility in aqueous solutions, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[2]

  • Low Permeability: The molecular structure might not be optimal for passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

Q2: What initial steps should I take to assess the bioavailability of my JNJ-2408068 formulation?

A2: A stepwise approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility of JNJ-2408068 at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the GI tract environment. Assess its lipophilicity (LogP/LogD).

  • In Vitro Permeability Assay: Utilize a Caco-2 cell monolayer model to evaluate the intestinal permeability of the compound and identify if it is a substrate for efflux transporters.

  • Pilot In Vivo Pharmacokinetic (PK) Study: Administer a simple suspension of JNJ-2408068 orally to a relevant animal model (e.g., rats or mice) and collect plasma samples at various time points to determine key PK parameters like Cmax, Tmax, and AUC.

Q3: Are there any successor compounds to JNJ-2408068 with improved oral bioavailability?

A3: Yes, a subsequent compound, JNJ-53718678, has been developed and evaluated in clinical trials with oral administration in infants.[3] This demonstrates that optimization of the chemical structure can lead to improved pharmacokinetic properties for this class of RSV fusion inhibitors.

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when trying to improve the in vivo bioavailability of JNJ-2408068.

Problem Potential Cause Troubleshooting Strategy
Low drug exposure (AUC) after oral administration of a crystalline suspension. Poor aqueous solubility limiting dissolution.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation in Enabling Excipients: Explore lipid-based formulations or solid dispersions.
High variability in plasma concentrations between subjects. Inconsistent dissolution and absorption; potential food effects.1. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the consistency of absorption. 2. Amorphous Solid Dispersions: Creating an amorphous form of the drug can enhance solubility and reduce variability.
Good in vitro dissolution but still low in vivo exposure. Low intestinal permeability or high first-pass metabolism.1. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. 2. Prodrug Approach: Design a prodrug of JNJ-2408068 that is more permeable and is converted to the active compound in vivo.
Precipitation of the drug in the GI tract upon dilution of a liquid formulation. Supersaturation leading to crystallization.1. Supersaturable Formulations: Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into lipid-based systems (S-SMEDDS) to maintain a supersaturated state.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Supersaturable Self-Microemulsifying Drug Delivery System (S-SMEDDS)

This protocol is a general guideline for developing an S-SMEDDS formulation, which has been shown to be effective for other poorly soluble benzimidazole derivatives.[4][5]

1. Excipient Screening:

  • Determine the solubility of JNJ-2408068 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH40, Cremophor EL), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

2. Formulation Development:

  • Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion upon dilution with water.
  • Select a formulation with good self-emulsification properties and high drug loading capacity.

3. Incorporation of a Precipitation Inhibitor:

  • Add a polymer (e.g., 1-5% w/w of HPMC or PVP) to the optimized SMEDDS formulation to create the S-SMEDDS.

4. Characterization:

  • Measure the droplet size and zeta potential of the resulting microemulsion after dilution.
  • Perform in vitro dissolution testing in simulated gastric and intestinal fluids to assess for drug precipitation.

Protocol 2: Preparation of an Amorphous Solid Dispersion

This protocol outlines the preparation of an amorphous solid dispersion using the solvent evaporation method.

1. Polymer Selection:

  • Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

2. Solvent Evaporation Method:

  • Dissolve both JNJ-2408068 and the selected polymer in a common volatile solvent (e.g., methanol, acetone).
  • Evaporate the solvent under reduced pressure using a rotary evaporator.
  • Further dry the resulting solid film under vacuum to remove any residual solvent.

3. Characterization:

  • Confirm the amorphous state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
  • Evaluate the in vitro dissolution rate of the solid dispersion compared to the crystalline drug.

Visualizing Experimental Workflows and Pathways

RSV Fusion Inhibition Pathway

The following diagram illustrates the mechanism of action of JNJ-2408068, which involves the inhibition of the RSV F protein-mediated fusion of the viral and host cell membranes.

RSV_Fusion_Inhibition RSV RSV Virion F_Protein Viral F Protein (Prefusion) RSV->F_Protein presents HostCell Host Cell F_Protein->HostCell attaches to Binding Binding to F Protein Cavity F_Protein->Binding Fusion Membrane Fusion F_Protein->Fusion conformational change JNJ2408068 JNJ-2408068 JNJ2408068->Binding Blocked Fusion Blocked Binding->Blocked Infection Viral Entry & Infection Fusion->Infection

Caption: Mechanism of RSV fusion inhibition by JNJ-2408068.

Workflow for Improving Bioavailability

This diagram outlines a logical workflow for researchers aiming to enhance the in vivo bioavailability of JNJ-2408068.

Bioavailability_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Strategy Formulation Strategy cluster_Evaluation Evaluation Start Low In Vivo Bioavailability of JNJ-2408068 Solubility Assess Solubility (pH-dependent) Start->Solubility Permeability Assess Permeability (Caco-2) Start->Permeability SizeReduction Particle Size Reduction Solubility->SizeReduction SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion LipidBased Lipid-Based Formulation (S-SMEDDS) Solubility->LipidBased Permeability->LipidBased InVitro In Vitro Dissolution SizeReduction->InVitro SolidDispersion->InVitro LipidBased->InVitro InVivo In Vivo PK Study (Animal Model) InVitro->InVivo Optimized Optimized Formulation with Improved Bioavailability InVivo->Optimized

Caption: A systematic workflow for enhancing the bioavailability of JNJ-2408068.

References

Technical Support Center: JNJ-2408068 Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-2408068 in cellular assays. The focus is on understanding its mechanism of action as a respiratory syncytial virus (RSV) fusion inhibitor and addressing potential issues related to its efficacy and the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-2408068?

A1: JNJ-2408068 is a potent, small-molecule inhibitor of respiratory syncytial virus (RSV).[1][2][3] Its primary mechanism is the inhibition of the RSV fusion (F) protein.[1][2] By binding to a hydrophobic cavity within the F protein, JNJ-2408068 prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[1][2]

Q2: What are the expected EC50 values for JNJ-2408068 in cellular assays?

A2: In standard antiviral assays using cell lines like HEp-2, JNJ-2408068 exhibits potent activity with a 50% effective concentration (EC50) of approximately 2.1 nM.[1][2] In an RSV-mediated cell fusion assay, the EC50 is around 0.9 nM.[1][2]

Q3: What is considered an "off-target" effect for JNJ-2408068?

A3: For JNJ-2408068, "off-target" effects are primarily understood in the context of drug resistance. Rather than binding to unintended host cell proteins, the key issue is a lack of efficacy against RSV strains that have developed specific mutations in the F protein. These mutations prevent the drug from binding effectively, leading to resistance.[1][2]

Q4: Which mutations in the RSV F protein are known to confer resistance to JNJ-2408068?

A4: Resistance to JNJ-2408068 is associated with single amino acid substitutions in two main regions of the F protein: the heptad repeat 2 (HR2) domain and the intervening domain between HR1 and HR2.[1][2] Known resistance mutations include D486N, E487D, and F488Y in HR2, and K399I and T400A in the intervening domain.[1][2] Viruses with these mutations show significantly reduced susceptibility to the compound.[1]

Q5: Is there cross-resistance with other RSV fusion inhibitors?

A5: Yes, RSV variants selected for resistance to JNJ-2408068 have shown significant cross-resistance to other fusion inhibitors like VP-14637, and vice-versa.[1] This is because these inhibitors share a similar binding site and mechanism of action.[1]

Troubleshooting Guides

Problem: Higher than expected EC50 value in an antiviral assay.
  • Possible Cause 1: RSV Strain with Reduced Susceptibility. The RSV strain used may harbor pre-existing resistance mutations in the F protein.

    • Troubleshooting Step: Sequence the F gene of your viral stock to check for known resistance mutations. Compare the sequence to a wild-type reference strain.

  • Possible Cause 2: Assay Conditions. Suboptimal assay conditions can affect the apparent potency of the inhibitor.

    • Troubleshooting Step:

      • Verify the cell density and health of the HEp-2 cells.

      • Ensure the multiplicity of infection (MOI) is consistent with established protocols (e.g., ~0.05).[1]

      • Confirm the concentration and stability of your JNJ-2408068 stock solution.

  • Possible Cause 3: Inappropriate Assay Readout. The method used to quantify viral replication or cytopathic effect (CPE) may lack sensitivity.

    • Troubleshooting Step: Consider using a more sensitive method, such as a reporter virus (e.g., expressing luciferase or GFP) or quantifying viral RNA via RT-qPCR.

Problem: Inconsistent results in the RSV-mediated cell fusion assay.
  • Possible Cause 1: Inefficient Cell Fusion. The cell lines used may not be optimal for syncytia formation.

    • Troubleshooting Step: Ensure you are using cell lines known to be permissive to RSV-induced fusion. The assay relies on the expression of the F protein in one cell population and its interaction with receptors on another.

  • Possible Cause 2: Low Signal-to-Noise Ratio. The reporter system (e.g., luciferase) may have high background or low signal.

    • Troubleshooting Step: Optimize the transfection efficiency of your reporter and effector plasmids. Titrate the amount of F protein expression plasmid to achieve robust fusion without excessive cell death.

Quantitative Data Summary

Table 1: In Vitro Activity of JNJ-2408068 against Wild-Type RSV

Assay TypeCell LineParameterValue (nM)Reference
Antiviral ActivityHEp-2EC502.1[1][2]
RSV-mediated Cell Fusion-EC500.9[1][2]
[3H]VP-14637 Binding InhibitionRSV-infected HEp-2IC502.9[1][2]

Table 2: JNJ-2408068 Resistance Mutations in the RSV F Protein

F Protein RegionMutationFold-change in EC50Reference
Intervening DomainK399I>1,000[1]
Intervening DomainT400A>1,000[1]
Heptad Repeat 2 (HR2)D486N>1,000[1]
Heptad Repeat 2 (HR2)E487D>1,000[1]
Heptad Repeat 2 (HR2)F488Y>1,000[1]

Experimental Protocols

RSV-Mediated Cell Fusion Assay

This assay quantifies the ability of JNJ-2408068 to inhibit the fusion of cells expressing the RSV F protein with target cells.

  • Materials:

    • Effector cells (e.g., 293T)

    • Target cells (e.g., 293T)

    • Expression plasmid for RSV F protein

    • Reporter plasmid (e.g., GAL4-luciferase)

    • Transactivator plasmid (e.g., GAL4 DNA-binding domain fused to NF-κB activation domain)

    • Transfection reagent

    • JNJ-2408068

    • Luciferase assay reagent

  • Protocol:

    • Prepare Effector Cells: Co-transfect effector cells with the RSV F protein expression plasmid and the transactivator plasmid.

    • Prepare Target Cells: Transfect target cells with the luciferase reporter plasmid.

    • Incubation: After 24 hours, harvest and mix the effector and target cell populations.

    • Treatment: Aliquot the cell mixture into a 96-well plate and add serial dilutions of JNJ-2408068.

    • Fusion: Incubate the plate for 6-8 hours to allow for cell fusion. Fusion brings the transactivator and reporter plasmids into the same cytoplasm, driving luciferase expression.

    • Readout: Add luciferase assay reagent and measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the JNJ-2408068 concentration and calculate the EC50 value.

Compound Binding Assay (Competitive)

This assay determines the ability of JNJ-2408068 to compete with a radiolabeled ligand for binding to the RSV F protein in infected cells.

  • Materials:

    • HEp-2 cells

    • RSV (wild-type)

    • [3H]VP-14637 (radiolabeled competitor)

    • Unlabeled JNJ-2408068

    • Scintillation fluid and counter

  • Protocol:

    • Cell Seeding and Infection: Seed HEp-2 cells in 12-well plates. The next day, infect the cells with RSV at an MOI of ~0.05.[1]

    • Incubation: Allow the infection to proceed for 48 hours.[1]

    • Competition: To the infected cells, add a fixed concentration of [3H]VP-14637 (e.g., 10 nM) along with serial dilutions of unlabeled JNJ-2408068.[1]

    • Binding: Incubate at 37°C for 2 hours to allow for binding.[1]

    • Washing: Remove the media and wash the cells three times with cold phosphate-buffered saline to remove unbound ligand.[1]

    • Lysis and Counting: Lyse the cells and transfer the lysate to a scintillation vial with scintillation fluid.[1] Measure the radioactivity using a scintillation counter.

    • Analysis: Plot the radioactive signal against the JNJ-2408068 concentration to determine the IC50 value.

Visualizations

JNJ_2408068_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell cluster_inhibition Inhibition Pathway cluster_fusion Normal Fusion Pathway F-Protein_pre-fusion F Protein (pre-fusion) Host_Membrane Host Cell Membrane F-Protein_pre-fusion->Host_Membrane Binding F-Protein_bound F Protein (Bound/Inactive) F-Protein_post-fusion F Protein (post-fusion) F-Protein_pre-fusion->F-Protein_post-fusion Conformational Change JNJ-2408068 JNJ-2408068 JNJ-2408068->F-Protein_pre-fusion Binds to hydrophobic pocket No_Fusion Membrane Fusion Blocked F-Protein_bound->No_Fusion Prevents conformational change Fusion_Pore Fusion Pore Formation F-Protein_post-fusion->Fusion_Pore Mediates fusion

Caption: Mechanism of action of JNJ-2408068 as an RSV fusion inhibitor.

JNJ_2408068_Resistance_Mechanism cluster_wildtype Wild-Type RSV cluster_resistant Resistant RSV JNJ-2408068_WT JNJ-2408068 F-Protein_WT Wild-Type F Protein (Sensitive) JNJ-2408068_WT->F-Protein_WT Binds effectively Inhibition Inhibition of Fusion F-Protein_WT->Inhibition JNJ-2408068_Res JNJ-2408068 F-Protein_Mutant Mutant F Protein (e.g., D486N, T400A) JNJ-2408068_Res->F-Protein_Mutant Binding impaired due to mutation No_Inhibition Fusion Proceeds F-Protein_Mutant->No_Inhibition

Caption: Logical relationship of JNJ-2408068 efficacy in wild-type vs. resistant RSV.

Cell_Fusion_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Effector_Prep Prepare Effector Cells: Transfect with F Protein & Transactivator Plasmids Mix_Cells Mix Effector and Target Cells Effector_Prep->Mix_Cells Target_Prep Prepare Target Cells: Transfect with Luciferase Reporter Plasmid Target_Prep->Mix_Cells Add_Compound Add serial dilutions of JNJ-2408068 Mix_Cells->Add_Compound Incubate Incubate for 6-8 hours to allow cell fusion Add_Compound->Incubate Measure_Luminescence Measure Luciferase Activity Incubate->Measure_Luminescence Analyze Calculate EC50 Measure_Luminescence->Analyze

Caption: Experimental workflow for the RSV-mediated cell fusion assay.

References

Technical Support Center: JNJ 2408068 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of JNJ 2408068 in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: It is recommended to aliquot and store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent degradation.[1]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not publicly available, it is good laboratory practice to protect all compounds from light, especially during long-term storage and during experiments, to minimize the risk of photochemical degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The exact degradation pathways for this compound have not been publicly disclosed. However, compounds with similar functional groups may be susceptible to hydrolysis and oxidation. Forced degradation studies under stress conditions (e.g., high temperature, extreme pH, and oxidative stress) can help elucidate potential degradation products.

Troubleshooting Guides

pH-Dependent Stability Assays
Issue Possible Cause Troubleshooting Steps
Inconsistent stability results at the same pH. Buffer composition variability.Ensure consistent buffer preparation with accurate pH measurement. Use high-purity reagents.
Temperature fluctuations.Maintain a constant and controlled temperature throughout the experiment.
Rapid degradation observed across all pH values. Compound instability in aqueous solutions.Prepare fresh solutions immediately before the experiment. Consider using a co-solvent if solubility is a concern, ensuring it does not affect stability.
Contamination of buffers.Use sterile, filtered buffers to prevent microbial growth and degradation.
Plasma Stability Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicates. Inconsistent plasma quality or handling.Use pooled plasma from a reputable source. Ensure consistent thawing and handling procedures.
Inefficient protein precipitation.Optimize the protein precipitation method (e.g., choice of organic solvent, solvent-to-plasma ratio, vortexing time, and centrifugation speed).
Compound appears more stable than expected. High plasma protein binding.While high binding can protect the compound from enzymatic degradation, consider this when interpreting results. An equilibrium dialysis experiment can determine the unbound fraction.
Microsomal Stability Assays
Issue Possible Cause Troubleshooting Steps
No significant degradation observed (compound appears too stable). Low intrinsic clearance.Increase the incubation time or the microsomal protein concentration to allow for detectable metabolism.
Inactive microsomes.Use a positive control with a known high clearance to verify the metabolic activity of the microsomes. Ensure proper storage and handling of microsomes.
Missing or depleted cofactors.Ensure the NADPH regenerating system is freshly prepared and active.
Very rapid degradation observed. High intrinsic clearance.Reduce the incubation time or decrease the microsomal protein concentration to accurately determine the degradation rate.

Data Presentation

Table 1: Stability of this compound in Different pH Buffers at 37°C
pHIncubation Time (hours)% Remaining
3.02485.2 ± 3.1
5.02492.5 ± 2.5
7.42498.1 ± 1.8
9.02488.7 ± 4.2
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Table 2: Stability of this compound in Human and Rat Plasma at 37°C
SpeciesIncubation Time (minutes)% RemainingHalf-life (t½, min)
Human0100> 120
3095.3 ± 2.1
6091.8 ± 3.5
12085.6 ± 4.0
Rat010095
3078.2 ± 3.8
6060.5 ± 4.1
12035.1 ± 5.2
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Table 3: Stability of this compound in Human and Rat Liver Microsomes at 37°C
SpeciesIncubation Time (minutes)% RemainingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human01004530.8
1570.1 ± 4.5
3048.9 ± 3.9
6023.7 ± 5.1
Rat01002849.5
1555.4 ± 5.0
3030.1 ± 4.7
609.2 ± 3.3
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assay
  • Preparation of Buffers: Prepare buffers of various pH values (e.g., 3.0, 5.0, 7.4, 9.0) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).

  • Compound Spiking: Spike this compound into each buffer to a final concentration of 1 µM.

  • Incubation: Incubate the solutions at a constant temperature of 37°C.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the reaction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining.

Protocol 2: Plasma Stability Assay
  • Plasma Preparation: Thaw pooled human or rat plasma in a 37°C water bath.

  • Compound Spiking: Spike this compound into the plasma to a final concentration of 1 µM.

  • Incubation: Incubate the plasma samples at 37°C.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (containing an internal standard) to precipitate the plasma proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS.[2]

Protocol 3: Microsomal Stability Assay
  • Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4). Prepare a separate NADPH regenerating system solution.

  • Pre-incubation: Pre-warm the microsomal solution and this compound (at a final concentration of 1 µM) at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.[3][4]

  • Centrifugation: Centrifuge the samples to pellet the microsomes.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

Visualizations

experimental_workflow_ph_stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers spike Spike Compound into Buffers prep_buffers->spike prep_compound Prepare this compound Stock prep_compound->spike incubate Incubate at 37°C spike->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench analysis LC-MS/MS Analysis quench->analysis data Calculate % Remaining analysis->data

Caption: Workflow for pH-Dependent Stability Assay.

experimental_workflow_plasma_stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plasma Thaw Plasma spike Spike Compound into Plasma prep_plasma->spike prep_compound Prepare this compound Stock prep_compound->spike incubate Incubate at 37°C spike->incubate sampling Sample at Time Points incubate->sampling precipitate Protein Precipitation sampling->precipitate centrifuge Centrifuge precipitate->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis data Calculate Half-life analysis->data

Caption: Workflow for Plasma Stability Assay.

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_microsomes Prepare Microsome Mix preincubate Pre-incubate at 37°C prep_microsomes->preincubate prep_nadph Prepare NADPH System initiate Initiate Reaction with NADPH prep_nadph->initiate prep_compound Prepare this compound prep_compound->preincubate preincubate->initiate incubate Incubate at 37°C initiate->incubate sampling Sample & Quench incubate->sampling centrifuge Centrifuge sampling->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis data Calculate CLint analysis->data

Caption: Workflow for Microsomal Stability Assay.

References

Technical Support Center: JNJ-2408068 Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in antiviral assays involving JNJ-2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-2408068?

A1: JNJ-2408068 is a small-molecule inhibitor of Respiratory Syncytial Virus (RSV).[1][2][3] It functions by targeting the RSV fusion (F) protein, which is essential for the virus to enter and infect host cells.[1][2][3] The compound binds to a small hydrophobic cavity within the inner core of the F protein, interacting with both the HR1 and HR2 domains.[1][2][3] This interaction prevents the conformational changes in the F protein that are necessary for the fusion of the viral and host cell membranes, thus inhibiting viral entry and replication.[1][4][5]

Q2: What are the typical EC50 values observed for JNJ-2408068?

A2: JNJ-2408068 exhibits potent antiviral activity with 50% effective concentrations (EC50s) typically in the low nanomolar range. In standard antiviral assays, the EC50 is approximately 2.1 nM.[1][2][3] In RSV-mediated cell fusion assays, a similarly potent inhibitory effect is observed, with a reported EC50 of 0.9 nM.[1][2][3]

Q3: Can drug-resistant RSV variants to JNJ-2408068 emerge?

A3: Yes, drug-resistant RSV variants to JNJ-2408068 have been selected in vitro.[1][2] These variants often exhibit cross-resistance to other RSV fusion inhibitors with similar mechanisms of action.[2][6] Resistance mutations are typically found in the viral F protein, specifically in regions such as the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in EC50 values between experiments Inconsistent cell health and density.Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Regularly check for mycoplasma contamination.
Variability in virus titer.Prepare and titer virus stocks carefully. Use a consistent multiplicity of infection (MOI) for all assays.
Inaccurate compound dilutions.Prepare fresh serial dilutions of JNJ-2408068 for each experiment. Use calibrated pipettes and ensure complete dissolution of the compound.
No antiviral activity observed Inactive compound.Verify the integrity and storage conditions of the JNJ-2408068 stock solution.
Resistant virus strain.Sequence the F protein of the virus stock to check for resistance mutations.[2]
Assay timing issues.For fusion inhibitors like JNJ-2408068, the compound must be present at the time of or very shortly after viral infection.[7] Optimize the time-of-addition in your assay.
Cell toxicity observed at active concentrations Off-target effects of the compound.While JNJ-2408068 is reported to have selective antiviral activity, it is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50).[8]
Contamination of compound stock.Ensure the purity of the JNJ-2408068 stock.

Quantitative Data Summary

Table 1: In Vitro Efficacy of JNJ-2408068 against Respiratory Syncytial Virus (RSV)

Assay Type EC50 (nM) Reference
Standard Antiviral Assay2.1[1][2][3]
RSV-mediated Cell Fusion Assay0.9[1][2][3]
Inhibition of [3H]VP-14637 Binding (IC50)2.9[2]

Experimental Protocols

Protocol 1: RSV Cytopathic Effect (CPE) Reduction Assay

This protocol is a standard method to evaluate the antiviral efficacy of compounds by measuring the reduction of virus-induced cell death.[9]

  • Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2 cells) to achieve a confluent monolayer on the day of infection.[3]

  • Compound Preparation: Prepare serial dilutions of JNJ-2408068 in cell culture medium. A typical concentration range might be from 0.01 nM to 100 nM. Also, prepare wells for virus control (no compound) and cell control (no virus, no compound).

  • Infection: Infect the cell monolayers with RSV at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the prepared dilutions of JNJ-2408068 to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator until significant cytopathic effect (CPE) is observed in the virus control wells (typically 3-5 days).

  • Quantification of CPE: Assess cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS or MTT).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of CPE reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: RSV-Mediated Cell Fusion Assay

This assay specifically measures the ability of JNJ-2408068 to inhibit the fusion of RSV-infected cells with uninfected cells, a key step in viral spread.[1][5]

  • Cell Preparation: Co-culture two populations of cells: one expressing the RSV F and G proteins (effector cells) and another susceptible target cell line. One cell line should express a reporter gene under the control of a promoter that is activated by a protein from the other cell line upon fusion (e.g., T7 polymerase and a luciferase gene under a T7 promoter).

  • Compound Addition: Add serial dilutions of JNJ-2408068 to the co-culture wells.

  • Incubation: Incubate the plate for a sufficient period to allow for cell fusion and reporter gene expression (e.g., 6-8 hours).

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by plotting the percentage of fusion inhibition against the logarithm of the compound concentration.

Visualizations

JNJ_2408068_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein F Protein (pre-fusion) RSV->F_protein expresses Host_Cell Host Cell Membrane F_protein->Host_Cell binds to Inhibition F_protein->Inhibition Fusion Membrane Fusion Host_Cell->Fusion JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein binds to hydrophobic pocket Inhibition->Fusion blocks conformational change Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: Mechanism of action of JNJ-2408068, an RSV fusion inhibitor.

Antiviral_Assay_Workflow start Start plate_cells Plate Host Cells (e.g., HEp-2) start->plate_cells prepare_compound Prepare Serial Dilutions of JNJ-2408068 plate_cells->prepare_compound infect_cells Infect Cells with RSV plate_cells->infect_cells add_compound Add Compound to Cells prepare_compound->add_compound infect_cells->add_compound incubate Incubate (3-5 days) add_compound->incubate assess_viability Assess Cell Viability (e.g., Crystal Violet Stain) incubate->assess_viability data_analysis Data Analysis (Calculate EC50) assess_viability->data_analysis end End data_analysis->end

Caption: General workflow for an RSV cytopathic effect (CPE) reduction assay.

References

Validation & Comparative

JNJ-2408068 vs. VP-14637: A Comparative Analysis of Two Potent RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the mechanisms of action, antiviral potencies, and resistance profiles of the respiratory syncytial virus (RSV) fusion inhibitors JNJ-2408068 and VP-14637.

This guide provides a comprehensive comparison of two small-molecule inhibitors of respiratory syncytial virus (RSV), JNJ-2408068 and VP-14637. Both compounds have demonstrated potent antiviral activity by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells. This document summarizes their mechanisms of action, presents comparative experimental data, details the protocols used in these key experiments, and provides visual representations of their shared signaling pathway and experimental workflows.

Mechanism of Action

Both JNJ-2408068 and VP-14637 are RSV entry inhibitors that function by directly targeting the viral F protein.[1] Their primary mechanism involves interfering with the conformational changes in the F protein that are necessary for the fusion of the viral envelope with the host cell membrane.[2][3] This inhibition of fusion prevents the release of the viral genome into the cytoplasm, thus halting the infection process at an early stage.[2]

Molecular modeling and experimental data suggest that both molecules bind to a small hydrophobic cavity within the inner core of the F protein.[1][4] This binding site is thought to involve simultaneous interaction with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains.[1][4] By occupying this pocket, the inhibitors are believed to stabilize the pre-fusion conformation of the F protein, preventing its transition to the post-fusion state and thereby blocking membrane fusion.[5][6] Evidence for this shared mechanism is further supported by the high degree of cross-resistance observed between the two compounds.[1][7]

Quantitative Data Comparison

The antiviral potency of JNJ-2408068 and VP-14637 has been evaluated in various in vitro assays. The following tables summarize the key quantitative data from these studies.

Table 1: Antiviral Activity against RSV

CompoundEC50 (Antiviral Assay)EC50 (Fusion Assay)
JNJ-24080682.1 nM0.9 nM
VP-146371.4 nM5.4 nM

EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication or cell fusion by 50%. Data sourced from multiple studies.[1][4][7][8][9]

Table 2: Competitive Binding Assay

Unlabeled CompetitorIC50 (Inhibition of [3H]VP-14637 Binding)
JNJ-24080682.9 nM
VP-14637Not Applicable (Homologous Competition)
T-118 (HR2-derived peptide)No Inhibition

IC50 (50% inhibitory concentration) represents the concentration of the unlabeled competitor that displaces 50% of the radiolabeled [3H]VP-14637 from its binding site on RSV-infected cells.[1][4][7][8][9]

Table 3: Cross-Resistance of Selected RSV Variants

Virus Selected withFold Resistance to JNJ-2408068Fold Resistance to VP-14637
JNJ-2408068>1,000>1,000
VP-14637>1,000>1,000

Fold resistance is the ratio of the EC50 for the resistant variant to the EC50 for the wild-type virus.[7]

Experimental Protocols

Antiviral Assay (Cytopathic Effect Assay)

This assay quantifies the ability of a compound to inhibit the virus-induced killing of host cells.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Addition: The test compounds (JNJ-2408068, VP-14637) are serially diluted and added to the cells.

  • Virus Inoculation: A standardized amount of RSV is added to the wells containing the cells and compounds.

  • Incubation: The plates are incubated for 3-4 days at 37°C to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification: Cell viability is assessed using a colorimetric assay (e.g., MTS or neutral red uptake). The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

RSV-Mediated Cell Fusion Assay

This assay specifically measures the inhibition of cell-to-cell fusion mediated by the RSV F protein.

  • Cell Populations: Two populations of cells are prepared: one expressing the RSV F protein and another susceptible target cell line. Often, one population is infected with RSV.

  • Co-culture: The two cell populations are mixed and co-cultured.

  • Compound Treatment: The test compounds are added to the co-culture at various concentrations.

  • Fusion Event: In the absence of an inhibitor, the F protein on the surface of the infected cells will mediate fusion with the target cells, leading to the formation of syncytia (large, multinucleated cells).

  • Quantification: The extent of fusion is quantified, often using a reporter gene system (e.g., luciferase) where the reporter is activated upon cell fusion. The EC50 is the concentration of the compound that reduces the fusion signal by 50%.[10]

[3H]VP-14637 Binding Assay

This assay measures the ability of unlabeled compounds to compete with radiolabeled VP-14637 for binding to the RSV F protein.

  • Cell Preparation: HEp-2 cells are infected with RSV.

  • Incubation with Compounds: The infected cells are incubated with a fixed concentration of [3H]VP-14637 and varying concentrations of unlabeled competitor compounds (JNJ-2408068 or unlabeled VP-14637).

  • Washing: The cells are washed to remove unbound radioactivity.

  • Lysis and Scintillation Counting: The cells are lysed, and the amount of cell-associated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 is determined as the concentration of the unlabeled competitor that reduces the binding of [3H]VP-14637 by 50%.[7][8]

Visualizations

Signaling Pathway Diagram

cluster_virus RSV cluster_cell Host Cell cluster_process Mechanism of Action RSV Respiratory Syncytial Virus Attachment Attachment RSV->Attachment HostCell Host Cell Membrane Fusion Membrane Fusion Attachment->Fusion Entry Viral Entry Fusion->Entry Successful Infection Inhibition Inhibition Fusion->Inhibition Inhibition->Entry JNJ JNJ-2408068 JNJ->Inhibition VP VP-14637 VP->Inhibition

Caption: Mechanism of action for JNJ-2408068 and VP-14637, inhibiting RSV fusion.

Experimental Workflow: Antiviral Assay

A Seed HEp-2 cells in 96-well plate B Add serial dilutions of JNJ-2408068 or VP-14637 A->B C Infect with RSV B->C D Incubate for 3-4 days at 37°C C->D E Assess cell viability (e.g., MTS assay) D->E F Calculate EC50 E->F

Caption: Workflow for the cytopathic effect-based antiviral assay.

Logical Relationship: Cross-Resistance

cluster_inhibitors RSV Fusion Inhibitors cluster_target Viral Target cluster_resistance Resistance Mechanism JNJ JNJ-2408068 F_Protein RSV F Protein (Hydrophobic Pocket) JNJ->F_Protein Binds to Mutation Mutations in F Protein (e.g., HR2 domain) JNJ->Mutation is ineffective against VP VP-14637 VP->F_Protein Binds to VP->Mutation is ineffective against F_Protein->Mutation develops

Caption: Shared binding site leads to cross-resistance between the two inhibitors.

References

comparing efficacy of JNJ 2408068 with other RSV inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of JNJ-53718678 and Other Novel Respiratory Syncytial Virus (RSV) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several novel small-molecule inhibitors showing promise in clinical trials. This guide provides a comparative overview of the efficacy of JNJ-53718678 (also known as rilematovir) against other leading RSV inhibitors: ziresovir (AK0529), presatovir, and sisunatovir (RV521). All four compounds are fusion inhibitors that target the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2][3][4] By binding to the F protein, these inhibitors prevent the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.[1][2][3][4]

Quantitative Efficacy Data

The following tables summarize key quantitative data from clinical trials of JNJ-53718678 and its comparators.

Table 1: Efficacy of RSV Fusion Inhibitors in Pediatric/Infant Populations

Inhibitor Trial Name/Identifier Patient Population Primary Efficacy Endpoint Key Findings
JNJ-53718678 (Rilematovir) CROCuS / NCT03656510Hospitalized and outpatient children (≥28 days to ≤3 years) with RSVPositive dose-response relationship in the area under the curve (AUC) of RSV RNA viral load from baseline to Day 5.[5][6]The study was terminated prematurely for strategic reasons not related to safety. A small but favorable antiviral effect was observed.[6] In a preceding Phase 1b study in hospitalized infants, a median RSV viral load change from baseline by Day 3 was -1.98 log10 copies/mL for JNJ-53718678 versus -0.32 log10 copies/mL for placebo.[7]
Ziresovir (AK0529) AIRFLO / NCT04231968Hospitalized infants (1 to 24 months) with RSV infectionChange from baseline in Wang bronchiolitis clinical score at Day 3.[8][9]Statistically significant greater reduction in Wang bronchiolitis score compared to placebo (-3.4 vs -2.7; p=0.002).[8] Significant reduction in viral load at Day 5 (-2.5 vs -1.9 log10 copies/mL; p=0.006).[8]
Sisunatovir (RV521) REVIRAL 1 / NCT04225897Hospitalized infants (1 to 36 months) with RSV lower respiratory tract infection (LRTI)Safety, tolerability, pharmacokinetics, and antiviral effect.[10]Part C of the study was terminated for strategic reasons, with no safety concerns.[10] Efficacy data from this trial is not yet fully available in the public domain.

Table 2: Efficacy of RSV Fusion Inhibitors in Adult Populations

Inhibitor Trial Name/Identifier Patient Population Primary Efficacy Endpoint Key Findings
JNJ-53718678 (Rilematovir) PRIMROSE / NCT04978337Adult outpatients (18-85 years) at high risk for RSV disease progressionTime to resolution of RSV lower respiratory tract disease (LRTD) symptoms.[11][12]This study was discontinued for strategic reasons unrelated to safety.[11] A prior Phase 2a study in non-hospitalized adults showed clinical benefit in antiviral activity.[13]
Presatovir NCT02254421Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI)Time-weighted average change in nasal RSV viral load through Day 9.[14][15]No significant difference in viral load change compared to placebo (-1.12 vs -1.09 log10 copies/mL; p=0.94).[14][15] Did not improve clinical outcomes.[14]
Sisunatovir (RV521) NCT03258502 (Human Challenge Study)Healthy adults experimentally infected with RSVArea under the curve (AUC) for viral load.[16][17]Significant reduction in viral load and disease severity compared to placebo.[16][17] Daily nasal mucus weight was also significantly reduced.[16]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for JNJ-53718678 and the compared inhibitors involves the disruption of the RSV F protein-mediated fusion process. This process is essential for the virus to enter host cells and to spread to adjacent cells through syncytia formation.

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell RSV Respiratory Syncytial Virus F_protein_pre F Protein (pre-fusion) Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment & Binding Host_Cell Host Cell Membrane F_protein_post F Protein (post-fusion) Receptor->F_protein_post 2. Conformational Change (Triggering) JNJ_53718678 JNJ-53718678 JNJ_53718678->F_protein_pre Inhibition Other_Inhibitors Ziresovir, Presatovir, Sisunatovir Other_Inhibitors->F_protein_pre Inhibition Fusion Viral Entry F_protein_post->Fusion 3. Membrane Fusion

Caption: Mechanism of RSV Fusion and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

JNJ-53718678 (Rilematovir) - CROCuS Study (NCT03656510)
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive study.[6]

  • Participants: Children aged ≥28 days and ≤3 years with acute respiratory tract infection due to RSV, including both hospitalized patients and outpatients.[5]

  • Intervention: Participants were randomized to receive either a low or high dose of JNJ-53718678 oral suspension or a placebo, administered daily for 7 days. Dosing was based on weight and age.[5][6]

  • Primary Endpoint Assessment: The primary objective was to determine the antiviral activity by assessing the area under the curve (AUC) of RSV RNA viral load from nasal swabs, measured from baseline through Day 5.[6]

  • Viral Load Quantification: RSV RNA viral load from nasal swabs was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[6]

  • Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests, and electrocardiograms throughout the study.[5]

JNJ_53718678_Protocol start Screening & Enrollment (Children with RSV) randomization Randomization (1:1:1) start->randomization dose_low JNJ-53718678 (Low Dose) 7 days randomization->dose_low dose_high JNJ-53718678 (High Dose) 7 days randomization->dose_high placebo Placebo 7 days randomization->placebo assessment Assessments: - Nasal Swabs (Viral Load) - Clinical Symptoms - Safety Monitoring dose_low->assessment dose_high->assessment placebo->assessment endpoint Primary Endpoint: Viral Load AUC to Day 5 assessment->endpoint

Caption: JNJ-53718678 CROCuS Study Workflow.

Ziresovir (AK0529) - AIRFLO Study (NCT04231968)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[8][9]

  • Participants: Hospitalized infants aged 1 to 24 months with confirmed RSV infection.[8][9]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either ziresovir or a placebo, administered orally twice daily for 5 days. Dosing was based on body weight.[8][18]

  • Primary Endpoint Assessment: The primary endpoint was the change from baseline in the Wang bronchiolitis clinical score at Day 3 of treatment. This score assesses the severity of respiratory distress.[8][9]

  • Key Secondary Endpoint: Evaluation of the antiviral effect of ziresovir compared to placebo, measured by the change in viral load on Day 5.[19]

  • Viral Load Quantification: Nasal swabs were collected, and RSV viral load was quantified.[8]

  • Safety Assessment: Safety and tolerability were monitored through the incidence of adverse events.[18]

Ziresovir_Protocol start Enrollment (Hospitalized Infants with RSV) randomization Randomization (2:1) start->randomization ziresovir Ziresovir (by weight) Twice daily for 5 days randomization->ziresovir placebo Placebo Twice daily for 5 days randomization->placebo primary_endpoint Primary Endpoint (Day 3): Change in Wang Bronchiolitis Score ziresovir->primary_endpoint placebo->primary_endpoint secondary_endpoint Secondary Endpoint (Day 5): Change in Viral Load primary_endpoint->secondary_endpoint safety Safety Monitoring secondary_endpoint->safety

Caption: Ziresovir AIRFLO Study Workflow.

Presatovir - Phase 2b Study (NCT02254421)
  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[14][15]

  • Participants: Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection (LRTI).[14][15]

  • Intervention: Patients were randomized 1:1 to receive either oral presatovir (200 mg) or a placebo every 4 days for 5 doses.[15]

  • Primary Endpoint Assessment: The primary endpoint was the time-weighted average change in nasal RSV viral load from Day 1 to Day 9.[14][15]

  • Viral Load Quantification: Nasal RSV viral load was measured by RT-qPCR.[14]

  • Secondary Endpoints: Included clinical outcomes such as supplemental oxygen-free days, incidence of respiratory failure, and all-cause mortality.[14][15]

Sisunatovir (RV521) - Human Challenge Study (NCT03258502)
  • Study Design: A randomized, double-blind, placebo-controlled human challenge study.[16][17]

  • Participants: Healthy adult volunteers.[16][17]

  • Intervention: Participants were experimentally inoculated with RSV-A Memphis-37b. Upon confirmation of infection (or 5 days post-inoculation), they received either sisunatovir (350 mg or 200 mg) or a placebo orally every 12 hours for 5 days.[16]

  • Primary Endpoint Assessment: The primary endpoint was the area under the curve (AUC) for viral load, assessed by RT-qPCR of nasal wash samples.[16]

  • Clinical Assessments: Daily nasal mucus weight and symptom scores were recorded.[16][20]

References

Navigating Resistance: A Comparative Guide to JNJ-2408068 and Other RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antiviral resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of the respiratory syncytial virus (RSV) fusion inhibitor JNJ-2408068 and other key inhibitors in its class. The information is supported by experimental data to aid in the development of next-generation antiviral strategies.

JNJ-2408068 is a small molecule inhibitor that targets the F protein of RSV, a critical component for viral entry into host cells. By binding to the F protein, JNJ-2408068 prevents the conformational changes necessary for the fusion of the viral and cellular membranes. However, as with many antivirals, the emergence of resistance is a significant concern. This guide explores the cross-resistance patterns observed between JNJ-2408068 and other RSV fusion inhibitors, providing valuable insights into their mechanisms of action and potential clinical utility.

Comparative Analysis of Cross-Resistance

The development of resistance to RSV fusion inhibitors is often associated with specific mutations in the viral F protein. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its efficacy. A critical aspect of antiviral drug development is understanding whether resistance to one inhibitor confers resistance to others—a phenomenon known as cross-resistance.

The following table summarizes the quantitative data on the cross-resistance profiles of JNJ-2408068 and other notable RSV fusion inhibitors against various F protein mutations. The data is presented as fold-change in the 50% effective concentration (EC50) compared to the wild-type virus.

MutationJNJ-2408068VP-14637BMS-433771TMC-353121JNJ-53718678GS-5806AK-0529
K394R -->1,250[1]>30,000 (with S398L)[1]>6,024[1]4.4[1]>355[1]
K399I Significant[2][3]Significant[2][3]-----
T400A Significant[2][3]Significant[2][3]-----
D486N Significant[2][3]Significant[2][3]-2,474[1]--Resistance observed[4]
E487D Significant[2][3]Significant[2][3]-----
F488Y Significant[2][3]Significant[2][3]-----
D489Y ----Resistance observed[5]-Resistance observed[4]
L138F -----Resistance observed[6][7]-
F140L -----Resistance observed[6][7]-
L141W ----Resistance observed[5]--

Note: "Significant" indicates that the publications reported substantial cross-resistance without specifying the exact fold-change. "-" indicates that data was not available in the searched sources.

The data reveals significant cross-resistance between JNJ-2408068 and VP-14637, with mutations in the HR2 domain (D486N, E487D, F488Y) and the intervening domain between HR1 and HR2 (K399I, T400A) of the F protein conferring resistance to both compounds.[2][3] This suggests a similar mechanism of action and binding site for these two inhibitors.[8]

Furthermore, the K394R mutation has been identified as a key player in broad cross-resistance among several fusion inhibitors, including BMS-433771, TMC-353121, JNJ-53718678, and AK-0529.[1] Interestingly, GS-5806 appears to be less affected by the K394R mutation, suggesting a potentially different interaction with the F protein.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of RSV fusion inhibitors.

Selection of Drug-Resistant RSV Mutants

This protocol outlines the in vitro process for selecting RSV variants with reduced susceptibility to fusion inhibitors.

  • Cell Culture and Virus Propagation: HEp-2 cells are cultured in appropriate media and seeded in 6-well plates. The cells are then infected with a wild-type RSV strain (e.g., A2) at a low multiplicity of infection (MOI).

  • Inhibitor Addition: The fusion inhibitor is added to the culture medium at a concentration slightly above its EC50 value.

  • Serial Passage: The virus is passaged in the presence of the inhibitor. With each passage, the concentration of the inhibitor is gradually increased. This selection pressure favors the growth of viral mutants that are less susceptible to the drug.

  • Monitoring for Cytopathic Effect (CPE): The cell cultures are monitored for the development of CPE, such as syncytia formation (cell fusion), which is characteristic of RSV infection.

  • Isolation of Resistant Virus: When viral replication is observed at higher inhibitor concentrations, the virus is harvested and plaque-purified to obtain a clonal population of the resistant mutant.

  • Genotypic Analysis: The F gene of the resistant virus is sequenced to identify the mutations responsible for the reduced susceptibility.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the antiviral activity of a compound by measuring its ability to inhibit the virus-induced damage to host cells.

  • Cell Seeding: HEp-2 or other susceptible cells are seeded into 96-well plates and incubated to form a monolayer.

  • Compound Dilution: The test compound (e.g., JNJ-2408068) is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell monolayers are infected with RSV. Immediately after infection, the different concentrations of the test compound are added to the wells. Control wells with uninfected cells and infected cells without the compound are included.

  • Incubation: The plates are incubated for a period that allows for the development of significant CPE in the untreated, infected wells (typically 3-5 days).

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through quantitative methods such as staining the remaining viable cells with crystal violet or using a cell viability assay (e.g., MTS or ATP-based assays).

  • EC50 Determination: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the RSV fusion pathway and the experimental workflow for assessing cross-resistance.

HIV_Fusion_Pathway cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibitors Fusion Inhibitors V Viral Envelope F_pre Prefusion F Protein R Host Cell Receptor F_pre->R 1. Attachment CM Cell Membrane F_conf Intermediate F Protein R->F_conf 2. Conformational Change JNJ JNJ-2408068 JNJ->F_pre Inhibition Other Other Fusion Inhibitors Other->F_pre Inhibition Fusion Fusion Pore Formation F_conf->Fusion 3. Membrane Fusion Viral_Entry Viral Content Release Fusion->Viral_Entry 4. Viral Entry

RSV Fusion and Inhibition Pathway

The diagram above illustrates the key steps in RSV entry into a host cell, mediated by the F protein, and how fusion inhibitors like JNJ-2408068 intervene in this process.

Cross_Resistance_Workflow cluster_selection Resistance Selection cluster_analysis Analysis cluster_outcome Outcome start Wild-Type RSV passage Serial Passage with Increasing Inhibitor Concentration start->passage isolate Isolate Resistant Virus passage->isolate sequence Sequence F Gene to Identify Mutations isolate->sequence cpe_assay Perform CPE Inhibition Assay with a Panel of Inhibitors isolate->cpe_assay fold_change Calculate Fold-Change in EC50 cpe_assay->fold_change cross_resistance Determine Cross-Resistance Profile fold_change->cross_resistance

Experimental Workflow for Cross-Resistance Assessment

This workflow diagram outlines the systematic process used by researchers to select for drug-resistant viral strains and subsequently evaluate their susceptibility to a range of antiviral compounds to determine cross-resistance patterns.

References

Validating JNJ-2408068: A Comparative Guide to its Binding with the Respiratory Syncytial Virus (RSV) Fusion (F) Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-2408068's binding to the Respiratory Syncytial Virus (RSV) Fusion (F) protein against other notable F protein inhibitors. The following sections present quantitative binding data, detailed experimental methodologies for validation, and visual representations of the mechanism of action and experimental workflows.

Comparative Analysis of RSV F Protein Inhibitors

The landscape of RSV F protein inhibitors includes several small molecules that, like JNJ-2408068, target the protein's conformational change essential for viral entry. JNJ-2408068 and its close analog, VP-14637, have demonstrated potent antiviral activity by binding to a hydrophobic cavity within the F protein's inner core, interacting with both the HR1 and HR2 domains.[1][2][3][4] This interaction stabilizes the prefusion conformation of the F protein, preventing the conformational changes necessary for fusion of the viral and host cell membranes.[5][6]

Below is a summary of the in vitro efficacy and binding affinities of JNJ-2408068 and other key RSV F protein inhibitors.

CompoundTargetAssay TypeEC50 (nM)IC50 (nM)Kd (nM)
JNJ-2408068 RSV F ProteinAntiviral Assay2.1[1][2]--
Cell Fusion Assay0.9[1]--
[3H]VP-14637 Competition Binding-2.9[1][2][4]-
VP-14637 RSV F ProteinAntiviral Assay1.4[1][2]--
Cell Fusion Assay5.4[1][3]--
JNJ-53718678 RSV F ProteinIsothermal Titration Calorimetry (ITC)--7.4[7]
TMC-353121 RSV F ProteinAntiviral Assay~0.1 (pEC50 9.9)[8]--
BMS-433771 RSV F ProteinAntiviral Assay12[2]--

Experimental Protocols

To validate the binding of JNJ-2408068 to the RSV F protein and determine its affinity in comparison to other compounds, the following experimental protocols are recommended:

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound (e.g., JNJ-2408068) to compete with a radiolabeled ligand (e.g., [3H]VP-14637) for binding to the RSV F protein.

Materials:

  • HEp-2 cells

  • RSV (e.g., Long strain)

  • [3H]VP-14637 (Radioligand)

  • Unlabeled JNJ-2408068 and other competitor compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM CaCl2, and 1 mM MgCl2)

  • Wash Buffer (ice-cold Binding Buffer)

  • Scintillation fluid

  • 96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Culture and Infection: Culture HEp-2 cells to confluency in 96-well plates. Infect the cells with RSV at a suitable multiplicity of infection (MOI) and incubate to allow for F protein expression on the cell surface.

  • Compound Preparation: Prepare serial dilutions of unlabeled JNJ-2408068 and other competitor compounds in Binding Buffer.

  • Binding Reaction:

    • To each well, add a fixed concentration of [3H]VP-14637.

    • Add varying concentrations of the unlabeled competitor compounds (e.g., JNJ-2408068).

    • For total binding, add only the radioligand and Binding Buffer.

    • For non-specific binding, add the radioligand and a high concentration of an unlabeled competitor.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Harvesting and Washing: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand (e.g., JNJ-2408068) and a protein (e.g., purified RSV F protein).

Materials:

  • Purified, soluble RSV F protein (prefusion conformation)

  • JNJ-2408068

  • ITC Buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified RSV F protein and dissolve JNJ-2408068 in the same ITC buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter.

    • Load the purified RSV F protein into the sample cell.

    • Load the JNJ-2408068 solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the JNJ-2408068 solution into the sample cell containing the RSV F protein.

    • Record the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting JNJ-2408068 into the ITC buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Mechanism and Workflow

To further elucidate the binding validation process and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_binding_validation Binding Validation cluster_characterization Mechanism Characterization antiviral_assay Antiviral Assay (EC50 Determination) cell_fusion_assay Cell-Cell Fusion Assay (EC50 Determination) antiviral_assay->cell_fusion_assay radioligand_assay Competitive Radioligand Binding Assay (IC50/Ki) cell_fusion_assay->radioligand_assay itc Isothermal Titration Calorimetry (Kd) radioligand_assay->itc resistance_studies Resistance Mutation Studies itc->resistance_studies structural_studies Structural Biology (X-ray/Cryo-EM) resistance_studies->structural_studies start Identify Lead Compound (e.g., JNJ-2408068) start->antiviral_assay

Caption: Experimental workflow for validating JNJ-2408068 binding to RSV F protein.

f_protein_inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_fusion Fusion Process (Inhibited) F_pre Prefusion F Protein Host_Membrane Host Cell Membrane F_pre->Host_Membrane Attachment F_post Postfusion F Protein (Conformational Change) F_pre->F_post Triggering Event Membrane_Fusion Membrane Fusion F_post->Membrane_Fusion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry JNJ_2408068 JNJ-2408068 JNJ_2408068->F_pre Binds and Stabilizes

Caption: Mechanism of RSV F protein inhibition by JNJ-2408068.

References

JNJ-2408068 as a Tool Compound for Respiratory Syncytial Virus (RSV) Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-2408068 with other notable small molecule inhibitors of Respiratory Syncytial Virus (RSV). JNJ-2408068, a potent benzimidazole derivative, has served as a valuable tool compound for elucidating the mechanism of RSV entry and for the development of novel antiviral therapies. This document presents a comparative analysis of its performance against other key RSV fusion inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the RSV Fusion (F) Protein

JNJ-2408068 and its comparators are all classified as RSV fusion inhibitors. They exert their antiviral activity by targeting the viral F glycoprotein, a class I fusion protein essential for the entry of RSV into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral envelope with the host cell membrane. These small molecule inhibitors bind to a hydrophobic cavity within the F protein, stabilizing its prefusion conformation and preventing the structural rearrangements necessary for membrane fusion.[1]

dot

Caption: Mechanism of RSV Fusion Inhibition.

Comparative Performance of RSV Fusion Inhibitors

The following tables summarize the in vitro efficacy and cytotoxicity of JNJ-2408068 and its key comparators against RSV. The data highlights the potent antiviral activity of this class of compounds.

Table 1: In Vitro Antiviral Activity against RSV Strain A2

CompoundEC50 (nM)Target Cell LineAssay Type
JNJ-2408068 2.1[2][3]HEp-2Cytopathic Effect (CPE)
VP-146371.4[3][4]HEp-2Cytopathic Effect (CPE)
TMC353121~0.13HeLaMNot Specified
BMS-43377120[5][6][7][8]HEp-2Cytopathic Effect (CPE)
JNJ-53718678 (Rilematovir)0.46[9]HeLaRSV Infection Assay

Table 2: In Vitro Cytotoxicity

CompoundCC50 (µM)Cell Line
JNJ-2408068 >100Not Specified
VP-14637Not SpecifiedNot Specified
TMC353121~7.9HeLaM
BMS-433771>100[5]HEp-2, HeLa
JNJ-53718678 (Rilematovir)>100HeLa

Table 3: Pharmacokinetic Properties

CompoundKey Pharmacokinetic Features
JNJ-2408068 Long tissue retention time observed in animal models.[1]
VP-14637Preclinical investigation for RSV treatment.[4]
TMC353121Shorter lung half-life (25h) compared to JNJ-2408068.[10]
BMS-433771Orally bioavailable with good pharmacokinetic properties in rodent models.[6]
JNJ-53718678 (Rilematovir)Reached steady-state on day 2 of an 8-day dosing regimen.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.

dot

CPE_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_quantification Quantification Seed_Cells Seed HEp-2 cells in 96-well plates Infect_Cells Infect cells with RSV (e.g., A2 strain) Seed_Cells->Infect_Cells Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compound dilutions to infected cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate Incubate for 4-6 days at 37°C Add_Compounds->Incubate Stain_Cells Stain cells with crystal violet Incubate->Stain_Cells Measure_Absorbance Measure absorbance at 590 nm Stain_Cells->Measure_Absorbance Calculate_EC50 Calculate EC50 value Measure_Absorbance->Calculate_EC50 Cell_Fusion_Assay_Workflow cluster_effector Effector Cells cluster_target Target Cells cluster_coculture Co-culture & Treatment cluster_readout Readout Infect_Effector Infect BHK-21 cells with RSV Transfect_Luc Transfect with T7-driven Luciferase plasmid Infect_Effector->Transfect_Luc Add_Compounds_Fusion Add test compounds to infected effector cells Transfect_Luc->Add_Compounds_Fusion Transfect_Pol Transfect separate BHK-21 cells with T7 Polymerase plasmid Overlay_Cells Overlay with T7 Polymerase-expressing cells Transfect_Pol->Overlay_Cells Add_Compounds_Fusion->Overlay_Cells Incubate_Fusion Incubate for 6-7 hours Overlay_Cells->Incubate_Fusion Lyse_Cells Lyse co-cultured cells Incubate_Fusion->Lyse_Cells Measure_Luciferase Measure Luciferase activity Lyse_Cells->Measure_Luciferase Calculate_Fusion_EC50 Calculate EC50 for fusion inhibition Measure_Luciferase->Calculate_Fusion_EC50

References

Synergistic Potential of JNJ-2408068 with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Statement: As of late 2025, publicly available data from peer-reviewed literature does not contain specific experimental results on the synergistic effects of the respiratory syncytial virus (RSV) fusion inhibitor JNJ-2408068 in combination with other classes of antiviral agents. This guide, therefore, will focus on the established mechanism of action of JNJ-2408068, the theoretical basis for potential synergistic combinations, and relevant experimental data from other RSV fusion inhibitors that can inform future research directions.

JNJ-2408068: A Potent RSV Fusion Inhibitor

JNJ-2408068 is a small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein. The F protein is essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane. By binding to the F protein, JNJ-2408068 prevents the conformational changes necessary for this fusion process, thereby halting the viral life cycle at an early stage.

Theoretical Framework for Synergistic Combinations

Combining antiviral drugs with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the required dosage of individual agents, and decrease the likelihood of developing drug-resistant viral strains. Based on its mechanism, JNJ-2408068 holds theoretical synergistic potential with antivirals that target different stages of the RSV replication cycle.

Potential Synergistic Partners for JNJ-2408068:

  • RNA Polymerase Inhibitors: These agents, such as ribavirin and newer investigational drugs, target the viral RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome and transcribing viral genes. A combination of a fusion inhibitor like JNJ-2408068 and a polymerase inhibitor would create a dual blockade on both viral entry and replication.

  • Nucleoprotein (N) Inhibitors: These compounds target the viral nucleoprotein, which is crucial for viral RNA synthesis and the assembly of new viral particles. Combining a fusion inhibitor with an N protein inhibitor could disrupt both early and late stages of the viral life cycle.

  • Monoclonal Antibodies: Palivizumab, a monoclonal antibody, also targets the RSV F protein, but at a different epitope. While combining two agents that target the same protein can sometimes lead to antagonistic effects, it is also possible that they could bind cooperatively to inhibit F protein function more effectively. However, studies with other fusion inhibitors suggest that combinations of compounds targeting the same domain of the F protein can be antagonistic.

Comparative Data from Other RSV Fusion Inhibitors

While specific data for JNJ-2408068 is unavailable, studies on other RSV fusion inhibitors provide insights into potential synergistic interactions. The following table summarizes findings from in vitro studies of other fusion inhibitors in combination with antivirals from different classes.

Fusion InhibitorCombination PartnerPartner's Mechanism of ActionObserved EffectVirus Strain(s)
GS-5806 ALS-8176RNA Polymerase InhibitorAdditiveRSV
Ziresovir ALS-8176RNA Polymerase InhibitorAdditiveRSV
BMS-433771 ALS-8176RNA Polymerase InhibitorAdditiveRSV
GS-5806 ZiresovirFusion InhibitorAntagonisticRSV

This table is for illustrative purposes and is based on studies of other fusion inhibitors, not JNJ-2408068.

Experimental Protocols

The assessment of synergistic, additive, or antagonistic effects of drug combinations is typically performed using in vitro cell-based assays.

General Protocol for Antiviral Synergy Testing:

  • Cell Culture: A suitable host cell line (e.g., HEp-2) is cultured in appropriate media and seeded into 96-well plates.

  • Drug Preparation: The antiviral agents to be tested are serially diluted to a range of concentrations.

  • Combination Treatment and Infection: The cells are treated with the individual drugs and with various combinations of the drugs at different concentration ratios. Subsequently, the cells are infected with a known titer of RSV.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Assessment of Viral Activity: The extent of viral replication is quantified using methods such as:

    • Cytopathic Effect (CPE) Assay: Visual scoring of virus-induced cell death.

    • Plaque Reduction Assay: Counting the number of viral plaques formed.

    • Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP).

    • Quantitative PCR (qPCR): Measuring the levels of viral RNA.

  • Data Analysis: The data is analyzed using mathematical models such as the Bliss independence model or the Loewe additivity model to determine the nature of the drug interaction (synergy, additivity, or antagonism). The results are often visualized using synergy maps.

Visualizing Mechanisms and Workflows

Signaling Pathway: RSV Entry and Inhibition by JNJ-2408068

RSV_Entry_Inhibition cluster_virus RSV cluster_cell Host Cell RSV Respiratory Syncytial Virus F_protein F Protein (pre-fusion) Host_Cell Host Cell Membrane F_protein->Host_Cell Attachment & Fusion Viral_Entry Viral Genome Release Host_Cell->Viral_Entry Successful Entry JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein Binds and Inhibits

Caption: Mechanism of RSV entry and its inhibition by JNJ-2408068.

Experimental Workflow: Antiviral Synergy Assessment

Antiviral_Synergy_Workflow A 1. Cell Seeding (e.g., HEp-2 cells in 96-well plates) B 2. Drug Preparation (Serial dilutions of Drug A & Drug B) A->B C 3. Combination Treatment & Infection (Cells treated with drugs and infected with RSV) B->C D 4. Incubation (Allow for viral replication) C->D E 5. Quantify Viral Activity (CPE, Plaque Assay, qPCR, etc.) D->E F 6. Data Analysis (Bliss/Loewe models) E->F G Result Interpretation (Synergy, Additivity, or Antagonism) F->G

Caption: A generalized workflow for determining antiviral drug synergy.

Logical Relationship: Potential for Synergy

Synergy_Logic cluster_lifecycle RSV Lifecycle Stages JNJ JNJ-2408068 (Fusion Inhibitor) Entry Viral Entry JNJ->Entry Blocks Synergy Potential for Synergistic Effect JNJ->Synergy JNJ->Synergy Polymerase_I RNA Polymerase Inhibitor Replication Replication & Transcription Polymerase_I->Replication Blocks Polymerase_I->Synergy N_Protein_I Nucleoprotein Inhibitor N_Protein_I->Replication Blocks Assembly Virion Assembly N_Protein_I->Assembly Blocks N_Protein_I->Synergy

Caption: Rationale for synergistic combinations targeting different viral stages.

Head-to-Head Comparison: JNJ-2408068 vs. Ribavirin for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two antiviral compounds, JNJ-2408068 and ribavirin, with a focus on their activity against Respiratory Syncytial Virus (RSV). This document summarizes their mechanisms of action, in vitro efficacy, and the experimental protocols used to generate the supporting data.

At a Glance: Key Differences

FeatureJNJ-2408068Ribavirin
Primary Target Respiratory Syncytial Virus (RSV)Broad-spectrum (Hepatitis C, RSV, various hemorrhagic fevers)
Mechanism of Action RSV Fusion InhibitorMultiple; includes inhibition of viral RNA polymerase and depletion of GTP
Specificity Highly specific to RSV F proteinBroad-spectrum antiviral
Potency (vs. RSV) High (nanomolar range)Moderate (micromolar range)

Mechanism of Action

JNJ-2408068 is a small molecule inhibitor that specifically targets the RSV fusion (F) protein. The F protein is essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the cell membrane. JNJ-2408068 binds to a hydrophobic cavity within the F protein, stabilizing it in its pre-fusion conformation and preventing the conformational changes necessary for membrane fusion.

Ribavirin , a synthetic nucleoside analog, exhibits broad-spectrum antiviral activity through multiple proposed mechanisms. It can be intracellularly phosphorylated to ribavirin triphosphate (RTP), which can competitively inhibit viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. Additionally, ribavirin monophosphate (RMP) inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication. It has also been suggested that the incorporation of ribavirin into the viral genome can lead to lethal mutagenesis.

Signaling Pathway and Mechanism of Action Diagrams

JNJ_2408068_Mechanism cluster_virus RSV Virion cluster_host Host Cell cluster_action Mechanism of JNJ-2408068 RSV_F_pre F Protein (pre-fusion) Host_Membrane Host Cell Membrane JNJ_2408068 JNJ-2408068 Binding Binds to hydrophobic cavity of F Protein JNJ_2408068->Binding Binding->RSV_F_pre Stabilization Stabilizes F Protein in pre-fusion conformation Binding->Stabilization Fusion_Blocked Membrane Fusion Blocked Stabilization->Fusion_Blocked

Caption: Mechanism of action for JNJ-2408068.

Ribavirin_Mechanism cluster_drug Ribavirin Action cluster_cellular Cellular Targets cluster_effects Antiviral Effects Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP RTP Ribavirin Triphosphate (RTP) Ribavirin->RTP IMPDH IMPDH RMP->IMPDH inhibits Viral_RdRp Viral RNA-dependent RNA Polymerase RTP->Viral_RdRp inhibits Lethal_mutagenesis Lethal Mutagenesis RTP->Lethal_mutagenesis causes GTP_depletion GTP Pool Depletion IMPDH->GTP_depletion leads to RNA_synthesis_inhibition Inhibition of Viral RNA Synthesis Viral_RdRp->RNA_synthesis_inhibition results in

Caption: Proposed mechanisms of action for Ribavirin.

In Vitro Efficacy Against RSV

A head-to-head comparison of the in vitro anti-RSV activity of JNJ-2408068 and ribavirin was conducted by Douglas et al. (2005). The results demonstrate the significantly higher potency of JNJ-2408068 against RSV.

CompoundAntiviral Assay EC₅₀ (nM)[1]RSV-mediated Cell Fusion Assay EC₅₀ (nM)[1]
JNJ-2408068 2.10.9
Ribavirin ~33,000>10,000

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Standard Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of a compound required to inhibit the virus-induced destruction (cytopathic effect) of host cells.

Antiviral_Assay_Workflow A Seed HEp-2 cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of test compounds (JNJ-2408068 or Ribavirin) B->C D Infect cells with RSV C->D E Incubate for 5-7 days D->E F Assess cytopathic effect (CPE) microscopically E->F G Determine EC₅₀ F->G

Caption: Workflow for the standard antiviral assay.

Detailed Methodology:

  • Cell Culture: HEp-2 cells are seeded in 96-well microtiter plates and incubated overnight to form a monolayer.

  • Compound Preparation: Test compounds (JNJ-2408068 and ribavirin) are serially diluted to various concentrations.

  • Infection: The cell culture medium is replaced with medium containing the diluted compounds, and the cells are then infected with a known titer of RSV.

  • Incubation: The plates are incubated for 5 to 7 days at 37°C in a humidified CO₂ incubator.

  • Data Analysis: The cytopathic effect (CPE) in each well is visually scored. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control wells without any compound.

RSV-Mediated Cell Fusion Assay (Luciferase-Based)

This assay specifically measures the ability of a compound to inhibit the fusion of RSV-infected cells with neighboring uninfected cells, a key step in viral spread.

Cell_Fusion_Assay_Workflow cluster_effector Effector Cells cluster_target Target Cells A Infect BHK-21 cells with RSV B Transfect with T7 promoter-driven luciferase plasmid A->B D Overlay target cells onto effector cells in the presence of test compounds B->D C Transfect separate BHK-21 cells with T7 polymerase plasmid C->D E Incubate for 6 hours D->E F Lyse cells and measure luciferase activity E->F G Determine EC₅₀ F->G

Caption: Workflow for the RSV-mediated cell fusion assay.

Detailed Methodology:

  • Effector Cell Preparation: One population of Baby Hamster Kidney (BHK-21) cells is infected with RSV and subsequently transfected with a plasmid containing the luciferase reporter gene under the control of a T7 promoter.

  • Target Cell Preparation: A second population of BHK-21 cells is transfected with a plasmid that expresses T7 RNA polymerase.

  • Co-culture and Treatment: The target cells are overlaid onto the effector cells in the presence of serial dilutions of the test compounds.

  • Fusion and Reporter Gene Expression: If cell-cell fusion occurs, the T7 polymerase from the target cells enters the effector cells and drives the expression of the luciferase gene.

  • Data Analysis: After a 6-hour incubation, the cells are lysed, and luciferase activity is measured. The EC₅₀ is the compound concentration that inhibits luciferase activity by 50% compared to the control.[2]

Conclusion

The available in vitro data strongly indicates that JNJ-2408068 is a significantly more potent and specific inhibitor of RSV replication and fusion compared to ribavirin. While ribavirin has a broad spectrum of antiviral activity, its efficacy against RSV in vitro is considerably lower. The distinct mechanisms of action of these two compounds offer different therapeutic strategies for combating RSV infection. JNJ-2408068 represents a targeted approach by directly inhibiting a crucial step in the viral lifecycle, whereas ribavirin employs a multi-pronged, less specific attack. Further in vivo comparative studies would be beneficial to fully elucidate the therapeutic potential of JNJ-2408068 relative to ribavirin in a physiological setting. No direct head-to-head in vivo comparative studies in a single animal model were identified in the conducted search. However, separate studies have demonstrated the in vivo efficacy of both JNJ-2408068 and ribavirin in animal models of RSV infection.

References

Navigating Resistance: A Comparative Analysis of JNJ-2408068 and Other RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of resistance mutations is paramount for the development of durable antiviral therapies. This guide provides a comparative overview of JNJ-2408068, a small-molecule inhibitor of respiratory syncytial virus (RSV), with a focus on the genetic determinants of resistance. Experimental data on its mechanism of action and cross-resistance with other inhibitors are presented to inform researchers, scientists, and drug development professionals.

JNJ-2408068 is a potent antiviral compound that targets the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][2] It functions by interfering with the conformational changes in the F protein necessary for the fusion of the viral and cellular membranes.[1][2][3] This guide delves into the specifics of resistance mutations against JNJ-2408068 and its comparator, VP-14637, providing a framework for understanding and anticipating viral escape mechanisms.

Comparative Antiviral Activity

Both JNJ-2408068 and VP-14637 demonstrate potent inhibition of RSV replication and cell fusion, with effective concentrations in the low nanomolar range. The following table summarizes their in vitro efficacy.

CompoundAntiviral Activity (EC₅₀, nM)Cell Fusion Assay (EC₅₀, nM)
JNJ-2408068 2.1[1][2]0.9[1][2]
VP-14637 1.4[1][2]5.4[1][2]

Resistance Mutation Analysis

Studies involving the in vitro selection of drug-resistant RSV variants have identified specific amino acid substitutions in the viral F protein that confer resistance to JNJ-2408068 and show cross-resistance to VP-14637.[1][2][4] These mutations are primarily located in two distinct regions of the F protein: the heptad repeat 2 (HR2) domain and an intervening domain between HR1 and HR2.[1][2][3][4]

Mutation LocationAmino Acid SubstitutionFold Reduction in Susceptibility to JNJ-2408068Fold Reduction in Susceptibility to VP-14637
Intervening Domain K399I>1,000>1,000
T400A>1,000>1,000
Heptad Repeat 2 (HR2) D486N>1,000>1,000
E487D>1,000>1,000
F488Y>1,000>1,000

Data compiled from studies on drug-resistant RSV variants selected in the presence of either JNJ-2408068 or VP-14637.[1][2]

Experimental Protocols

In Vitro Selection of Resistant RSV Variants

To identify resistance mutations, RSV is cultured in the presence of increasing concentrations of the antiviral compound. This process involves the following key steps:

  • Virus Propagation: RSV is propagated in a suitable cell line (e.g., HEp-2 cells).

  • Drug Selection: The virus is then used to infect cell monolayers in the presence of a starting concentration of the inhibitor.

  • Serial Passage: The supernatant from infected cultures showing viral cytopathic effect is harvested and used to infect fresh cell monolayers with progressively higher concentrations of the inhibitor.

  • Plaque Purification: Individual resistant virus clones are isolated through plaque purification.

  • Genotypic Analysis: The F gene of the resistant viruses is sequenced to identify mutations.

Antiviral Susceptibility Testing

The susceptibility of wild-type and resistant RSV variants to the inhibitors is determined using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.

  • Cell Seeding: A monolayer of a suitable cell line is prepared in 96-well plates.

  • Virus Inoculation: Cells are infected with a standardized amount of the virus.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (no inhibitor).

  • Quantification: The extent of CPE is visually scored or quantified using a cell viability assay. The EC₅₀ value is then calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of JNJ-2408068 and the experimental workflow for identifying resistance mutations.

G cluster_virus RSV cluster_host Host Cell F_protein F Protein (pre-fusion) Fusion Membrane Fusion F_protein->Fusion Conformational Change Viral_Membrane Viral Membrane Viral_Membrane->Fusion Host_Membrane Host Cell Membrane Host_Membrane->Fusion JNJ_2408068 JNJ-2408068 JNJ_2408068->F_protein Binds to hydrophobic cavity

Caption: Mechanism of action of JNJ-2408068.

G Start Start: Wild-type RSV Selection In vitro selection with increasing [JNJ-2408068] Start->Selection Resistant_Virus Isolation of Resistant RSV Variants Selection->Resistant_Virus Genotyping Sequencing of F gene Resistant_Virus->Genotyping Phenotyping Phenotypic Analysis (EC50 determination) Resistant_Virus->Phenotyping Mutation_ID Identification of Mutations (e.g., K399I, D486N) Genotyping->Mutation_ID End End: Characterized Resistant Mutant Mutation_ID->End Cross_Resistance Cross-Resistance Testing (e.g., with VP-14637) Phenotyping->Cross_Resistance Cross_Resistance->End

Caption: Experimental workflow for resistance analysis.

Note on P2X7 Receptors

It is important to clarify that while the user's initial query mentioned P2X7 receptors, the available scientific literature indicates that JNJ-2408068 is an inhibitor of the RSV F protein and not a P2X7 antagonist.[1][2] P2X7 receptors are ATP-gated ion channels involved in inflammation and immune responses.[5][6][7] While Johnson & Johnson has developed P2X7 antagonists, such as JNJ-54175446 and JNJ-55308942, these are distinct molecules from JNJ-2408068.[6][8] There is no published data on resistance mutations for JNJ-2408068 in the context of P2X7 receptor antagonism.

References

confirming the antiviral activity of JNJ 2408068 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antiviral activity of JNJ-2408068, a potent respiratory syncytial virus (RSV) fusion inhibitor. The data presented herein is intended for researchers, scientists, and drug development professionals, offering insights into its performance against other anti-RSV agents. While robust data from immortalized cell lines demonstrate the potent activity of JNJ-2408068, this guide places a particular emphasis on the available, albeit limited, data from more physiologically relevant primary human airway epithelial cell models.

Executive Summary

JNJ-2408068 is a small molecule inhibitor that targets the RSV fusion (F) protein, preventing the virus from fusing with the host cell membrane and thus inhibiting viral entry.[1][2] In standard antiviral assays using cell lines such as HEp-2, JNJ-2408068 exhibits potent antiviral activity with a 50% effective concentration (EC50) in the low nanomolar range.[2] This positions it as a highly effective inhibitor of RSV replication in vitro. However, studies in reconstituted 3D human airway epithelial cells (HuAECs) suggest that the efficacy of fusion inhibitors like JNJ-2408068 is most pronounced when administered prophylactically.[1] When treatment is delayed post-infection in these primary cell models, replication inhibitors demonstrate a more marked antiviral effect.[1]

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of JNJ-2408068 and other comparator anti-RSV compounds. It is crucial to note the cell type used in these assays, as the antiviral activity can differ significantly between immortalized cell lines and primary human airway epithelial cells.

Table 1: In Vitro Antiviral Activity of RSV Fusion Inhibitors in HEp-2 Cells

CompoundTargetEC50 (nM)Cytotoxicity (CC50 in μM)Reference
JNJ-2408068 RSV F Protein2.1>10[2]
VP-14637RSV F Protein1.4Not Reported[2]
TMC353121RSV F Protein0.1263.98[3]
GS-5806RSV F Protein0.35>20 (in HEp-2 and MT-4 cells)[3]

Table 2: Comparative Antiviral Activity of RSV Inhibitors in Reconstituted Human Airway Epithelial Cells (HuAECs)

Compound ClassCompound ExampleTargetTreatment RegimenAntiviral EffectReference
Fusion Inhibitor TMC353121 (JNJ-2408068 analog) RSV F ProteinProphylactic (at time of infection)Significant inhibition of viral RNA shedding [1]
Fusion Inhibitor TMC353121 (JNJ-2408068 analog) RSV F ProteinTherapeutic (1 or 3 days post-infection)No significant antiviral effect[1]
Replication InhibitorPC786Viral PolymeraseTherapeutic (1 or 3 days post-infection)Marked antiviral effect[1]
Replication InhibitorALS-8176Viral PolymeraseTherapeutic (1 or 3 days post-infection)Marked antiviral effect[1]

Experimental Protocols

Antiviral Assay in HEp-2 Cells (Cytopathic Effect Reduction)

This method is commonly used for the initial screening and determination of the EC50 of antiviral compounds against RSV.

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form within 24 hours.

  • Compound Preparation: The test compounds, including JNJ-2408068 and comparators, are serially diluted to a range of concentrations.

  • Infection and Treatment: The cell monolayers are infected with a standardized inoculum of RSV. Immediately following infection, the media is replaced with fresh media containing the various concentrations of the test compounds.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-5 days, allowing for the development of viral cytopathic effect (CPE) in the untreated control wells.

  • Quantification of CPE: The extent of CPE in each well is visually scored or quantified using a cell viability assay (e.g., MTS or neutral red uptake).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the compound concentration.

Antiviral Assay in Primary Human Airway Epithelial Cells (Air-Liquid Interface)

This model more closely mimics the in vivo environment of the human respiratory tract and is crucial for evaluating the efficacy of antiviral compounds in a more physiologically relevant setting.

  • Cell Culture: Primary human bronchial epithelial cells are seeded on permeable supports (e.g., Transwell inserts) and cultured at an air-liquid interface (ALI) for several weeks to allow for differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.[1][4][5]

  • Infection: The apical surface of the differentiated cultures is inoculated with RSV for a defined period (e.g., 1-2 hours).[4][5]

  • Treatment: Following the infection period, the viral inoculum is removed, and the apical surface is washed. The test compounds are added to the basolateral medium, allowing for systemic delivery to the epithelial cells.[1] For prophylactic regimens, the compound is added at the time of infection. For therapeutic regimens, the compound is added at specified time points post-infection.[1]

  • Monitoring Viral Replication: Viral replication is monitored over several days by collecting apical washes and quantifying the amount of viral RNA using quantitative reverse transcription PCR (qRT-PCR) or by titrating infectious virus using a TCID50 assay on a permissive cell line.[1][4][5][6]

  • Data Analysis: The antiviral effect is determined by comparing the viral load (RNA copies or infectious titers) in the treated cultures to that in the untreated control cultures.

Visualizations

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Mechanism of Inhibition Virion RSV F_protein_pre Prefusion F Protein Receptor Host Cell Receptor F_protein_pre->Receptor 1. Attachment Host_Cell Primary Epithelial Cell F_protein_post Postfusion F Protein Receptor->F_protein_post 2. Conformational Change JNJ2408068 JNJ-2408068 JNJ2408068->F_protein_pre Binds to F protein, prevents conformational change Fusion Viral Entry F_protein_post->Fusion 3. Membrane Fusion

Caption: Mechanism of action of JNJ-2408068 as an RSV fusion inhibitor.

Experimental_Workflow cluster_culture Primary Cell Culture cluster_experiment Antiviral Assay cluster_analysis Data Analysis start Isolate Primary Human Bronchial Epithelial Cells culture Culture on Permeable Supports at Air-Liquid Interface (ALI) start->culture differentiate Differentiate into Pseudostratified Epithelium culture->differentiate infect Apical Infection with RSV differentiate->infect treat Basolateral Treatment with JNJ-2408068 / Comparators infect->treat collect Collect Apical Washes Daily treat->collect Incubate quantify Quantify Viral Load (qRT-PCR or TCID50) collect->quantify compare Compare Viral Load in Treated vs. Untreated Cultures quantify->compare

Caption: Workflow for assessing antiviral efficacy in primary human airway epithelial cells.

References

Independent Validation of JNJ-2408068's Anti-RSV Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of JNJ-2408068's performance against other respiratory syncytial virus (RSV) inhibitors, supported by experimental data.

This guide provides a comparative overview of the anti-RSV activity of the small molecule inhibitor JNJ-2408068. Its performance is evaluated against other compounds, with a focus on experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting RSV Fusion

JNJ-2408068 is a potent inhibitor of respiratory syncytial virus (RSV) that acts by targeting the viral fusion (F) protein.[1][2][3] This protein is essential for the entry of the virus into the host cell. The RSV life cycle begins with the attachment of the virus to the host cell, a process mediated by the G protein.[4][5] Following attachment, the F protein mediates the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm and initiate replication.[4][5][6]

JNJ-2408068 and similar fusion inhibitors are thought to bind to a hydrophobic cavity within the F protein, interfering with the conformational changes necessary for membrane fusion.[1][2][3][7] This mechanism effectively halts the viral infection at an early stage.

RSV_Lifecycle_and_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell V Viral Genome (RNA) F_prot_pre Prefusion F Protein R Host Cell Receptor F_prot_pre->R 2. Fusion F_prot_post Postfusion F Protein F_prot_pre->F_prot_post G_prot G Protein G_prot->R 1. Attachment C Cytoplasm R->C 3. Entry V_rep Viral Replication & Transcription C->V_rep 4. Uncoating ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi 6. Protein Maturation V_assem Virion Assembly Golgi->V_assem V_rep->ER 5. Protein Synthesis V_rep->V_assem 7. Genome Replication V_out New Virion V_assem->V_out 8. Budding JNJ JNJ-2408068 JNJ->F_prot_pre

Caption: RSV lifecycle and the inhibitory action of JNJ-2408068 on the F protein.

Comparative Anti-RSV Activity

The antiviral potency of JNJ-2408068 has been demonstrated in various in vitro studies. Its efficacy is often measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity.

CompoundTargetAssay TypeCell LineRSV StrainEC50 (nM)Reference
JNJ-2408068 Fusion (F protein) Antiviral Assay - - 2.1 [1][2][3][7]
Cell Fusion Assay - - 0.9 [1][2][3][7]
VP-14637Fusion (F protein)Antiviral Assay--1.4[1][2][3][7]
Cell Fusion Assay--5.4[1][2][3][7]
JNJ-53718678Fusion (F protein)----[8][9][10][11][12]
RibavirinRNA PolymeraseCPE-based AssayHEp-2--[13][14]
ALS-8112RNA PolymeraseCPE-based AssayHEp-2--[13]
GS-5806Fusion (F protein)CPE-based AssayHEp-2--[13]
TMC353121Fusion (F protein)CPE-based AssayHEp-2--[13]
AZ-27ReplicationCPE-based AssayHEp-2--[13]
PC786ReplicationCPE-based AssayHEp-2--[13]
DZ7487RNA PolymeraseCPE AssayHEp-2A Long16[15]
B 932019[15]
A233[15]
Triazole-1RNA PolymeraseCPE AssayHEp-2A and B subtypes~1000[16]
MicafunginRNA PolymeraseIn vitro transcription---[17]

Note: A direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies.

JNJ-2408068 exhibits potent antiviral activity with EC50 values in the low nanomolar range.[1][2][3][7] Its efficacy is comparable to another fusion inhibitor, VP-14637.[1][2][3][7] Another related Johnson & Johnson compound, JNJ-53718678 (also known as JNJ-8678), is also an RSV-specific fusion inhibitor that has shown antiviral activity in clinical trials.[8][9][10][11][12] While specific EC50 values for JNJ-53718678 are not detailed in the provided context, studies in RSV-infected infants and healthy adult volunteers demonstrated that it was well-tolerated and showed antiviral activity.[8][9][10][12]

In comparison to other classes of inhibitors, fusion inhibitors like JNJ-2408068 are generally very potent.[13] However, they can have a low barrier to the development of resistance.[13] Other promising targets for RSV inhibitors include the viral RNA-dependent RNA polymerase (RdRp), with compounds like DZ7487 and Triazole-1 showing efficacy.[15][16]

Experimental Protocols

The following outlines the general methodologies used to assess the anti-RSV activity of compounds like JNJ-2408068.

1. Antiviral Activity Assay (Cytopathic Effect - CPE Assay)

This assay is commonly used to determine the EC50 of antiviral compounds.

CPE_Assay_Workflow A Seed HEp-2 cells in 96-well plates B Infect cells with RSV A->B C Add serial dilutions of test compound (e.g., JNJ-2408068) B->C D Incubate for a defined period C->D E Assess cell viability (CPE) using a colorimetric assay (e.g., MTS) D->E F Calculate EC50 value E->F

Caption: Workflow for a typical Cytopathic Effect (CPE) based antiviral assay.

  • Cell Lines: Human laryngeal epidermoid carcinoma cells (HEp-2) or other permissive cell lines like A549 (human lung adenocarcinoma) are commonly used.[15]

  • Virus Strains: Laboratory strains (e.g., RSV A Long, A2) or clinical isolates of RSV A and B subtypes are used for infection.[15][16]

  • Procedure:

    • Cells are seeded in microtiter plates and infected with RSV.

    • The test compound is added at various concentrations.

    • After an incubation period, the cytopathic effect (CPE) caused by the virus is measured, often using a colorimetric assay that assesses cell viability.

    • The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE.

2. RSV-Mediated Cell Fusion Assay

This assay specifically evaluates the ability of a compound to inhibit the fusion of RSV-infected cells with uninfected cells, a key function of the F protein.

  • Principle: The assay measures the inhibition of syncytia (giant cell) formation, which is a hallmark of RSV infection and is mediated by the F protein.

  • Procedure:

    • A cell line expressing the RSV F protein is co-cultured with a reporter cell line.

    • Fusion between the two cell types leads to the activation of a reporter gene (e.g., luciferase).

    • The test compound is added, and the reduction in reporter gene activity is measured to determine the EC50 for fusion inhibition.

3. In Vivo Efficacy Studies

Animal models are used to assess the in vivo antiviral activity and toxicity of compounds.

  • Animal Model: Cotton rats are a common model for RSV infection as the virus replicates well in their lungs.[18][19]

  • Procedure:

    • Animals are infected with RSV.

    • The test compound is administered (e.g., orally or via aerosol).[19]

    • After a period of treatment, viral titers in the lungs are measured and compared to a placebo-treated control group.

    • Toxicity is also assessed by monitoring the animals' health and through histopathological analysis.

JNJ-2408068 has been shown to significantly inhibit the replication of both RSV A and B subtypes in the lungs of cotton rats without evidence of toxicity.[18]

Conclusion

JNJ-2408068 is a highly potent small molecule inhibitor of RSV, acting through the specific mechanism of F protein-mediated fusion inhibition. Its in vitro efficacy is in the low nanomolar range, comparable to other potent fusion inhibitors. While fusion inhibitors represent a powerful class of anti-RSV agents, the potential for resistance development highlights the need for continued research into compounds with different mechanisms of action, such as polymerase inhibitors. The data presented in this guide provides a basis for the comparative evaluation of JNJ-2408068 and other anti-RSV compounds in the context of antiviral drug discovery and development.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JNJ 2408068

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for JNJ 2408068, a potent inhibitor of the respiratory syncytial virus (RSV).[1][2][3][] Adherence to these guidelines is critical for minimizing environmental impact and maintaining laboratory safety.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided in the table below. Understanding these properties is the first step in safe handling and disposal.

PropertyValue
Chemical Name 2-[[2-[[1-(2-aminoethyl)-4-piperidinyl]amino]-4-methyl-1H-benzimidazol-1-yl]methyl]-6-methyl-3-pyridinol
CAS Number 317846-22-3
Molecular Formula C22H30N6O
Molecular Weight 394.5 g/mol
Primary Use Antiviral agent, specifically an inhibitor of Respiratory Syncytial Virus (RSV)[2][3][]
Storage Store at -20°C for short-term and -80°C for long-term storage.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a step-by-step guide for the proper disposal of this compound. A Safety Data Sheet (SDS) for this compound is available from suppliers like MedchemExpress and should be consulted for detailed information.[2]

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is crucial. This compound waste should be categorized as chemical waste and should not be mixed with regular trash or other incompatible waste streams.

Step 3: Containerization

  • Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed, and appropriate chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste in a designated container.

Step 4: Labeling All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the chemical, if in solution

  • The primary hazards associated with the chemical (as per the SDS)

  • The date the waste was first added to the container

Step 5: Storage of Waste Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent spills from spreading.

Step 6: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain or dispose of it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

G cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_procedure Chemical Waste Procedure start Generate Waste (Unused chemical, contaminated labware, solutions) assess Is the waste contaminated with this compound? start->assess non_haz Dispose as Non-Hazardous Waste (Follow institutional guidelines) assess->non_haz No haz Dispose as Chemical Waste assess->haz Yes segregate Segregate Waste (Solid, Liquid, Sharps) haz->segregate containerize Use Designated Labeled Hazardous Waste Container segregate->containerize store Store in a Secure, Designated Area containerize->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose

This compound Disposal Workflow

This structured approach ensures that all waste generated from research activities involving this compound is managed safely and in compliance with regulatory standards. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Handling Protocols for JNJ-2408068

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-2408068 was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potent, powdered research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your facility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-2408068. It includes operational procedures, personal protective equipment recommendations, emergency protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling JNJ-2408068.

Body PartRecommended ProtectionSpecifications
Eyes Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory where the compound is handled.
Hands Protective GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Change gloves frequently and immediately if contaminated.
Body Impervious ClothingA lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or suit is recommended.
Respiratory Suitable RespiratorUse a respirator when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Handling and Storage Procedures

Proper handling and storage are critical to prevent contamination and ensure the stability of the compound.

ProcedureGuideline
Handling - All work with powdered JNJ-2408068 should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk. - Avoid the formation of dust and aerosols. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling.
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials. - Recommended storage temperatures for stock solutions are -80°C for up to 6 months and -20°C for up to 1 month.[1]

Emergency and First Aid Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Plan ComponentProcedure
Minor Spill - Alert others in the area. - Wearing appropriate PPE, cover the spill with an absorbent material. - Work from the outside of the spill inwards to contain it. - Collect the absorbed material into a designated hazardous waste container. - Clean the spill area with an appropriate decontaminating solution.
Major Spill - Evacuate the area immediately. - Alert your facility's emergency response team and EHS department. - Prevent entry to the contaminated area.
Waste Disposal - All disposable items contaminated with JNJ-2408068 (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled hazardous waste container. - Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your EHS department for specific disposal procedures.

Experimental Protocols Cited

While no specific experimental protocols for the safe handling of JNJ-2408068 were found, the general procedures for handling potent powdered compounds are well-established. These include:

  • Designated Area: All handling of the potent compound should occur in a designated and clearly marked area to prevent cross-contamination.

  • Weighing: Weighing of the powdered compound should be performed in a chemical fume hood on weigh paper using an analytical balance. Care should be taken to avoid creating airborne dust.

  • Solubilization: The weighed powder should be carefully transferred to a volumetric flask. The weigh paper should be rinsed with the solvent into the flask to ensure a complete transfer. The flask should be capped and gently agitated until the compound is fully dissolved.

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.

Visual Workflow for Safe Handling of JNJ-2408068

The following diagram illustrates the key steps for the safe handling of JNJ-2408068 from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Container Receive->Inspect Don_PPE Don Appropriate PPE Inspect->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Use Use in Experiment Solubilize->Use Decontaminate Decontaminate Work Area Use->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste Dispose of Waste Doff_PPE->Waste Spill Spill Occurs Spill->Decontaminate Minor Spill Evacuate Evacuate Area Spill->Evacuate Major Spill Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Notify Notify EHS First_Aid->Notify Evacuate->Notify

Caption: Workflow for the safe handling of potent chemical compounds like JNJ-2408068.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.